OSI-7904L
説明
Liposome-encapsulated OSI-7904 is a liposome-encapsulated formulation of the benzoquinazoline folate analog OSI-7904 with antineoplastic activity. As a thymidylate synthase inhibitor, OSI-7904 noncompetitively binds to thymidylate synthase, resulting in inhibition of thymine nucleotide synthesis and DNA replication. Liposome encapsulation improves the efficacy and increases the half-life of OSI-7904. (NCI04)
OSI-7904 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
特性
IUPAC Name |
(2S)-2-[6-[(3-methyl-1-oxo-2H-benzo[f]quinazolin-9-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6/c1-14-29-21-7-4-16-3-2-15(10-20(16)24(21)25(34)30-14)12-28-18-5-6-19-17(11-18)13-31(26(19)35)22(27(36)37)8-9-23(32)33/h2-7,10-11,22,28H,8-9,12-13H2,1H3,(H,32,33)(H,36,37)(H,29,30,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVFNEZMTRVUGW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)C(CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)[C@@H](CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930683 | |
| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139987-54-5 | |
| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139987-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OSI-7904L | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139987545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSI-7904 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON177ZCE7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OSI-7904L
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSI-7904L is a novel, liposome-encapsulated formulation of the potent and specific thymidylate synthase (TS) inhibitor, OSI-7904 (also known as 1843U89 and GW1843). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and pharmacological properties. OSI-7904 is a noncompetitive inhibitor of human TS with a Ki of 90 pM.[1][2] Unlike many other folate analog TS inhibitors, its potent inhibitory activity is not dependent on intracellular polyglutamation.[3] By inhibiting TS, this compound blocks the sole de novo pathway for thymidylate synthesis, leading to depletion of deoxythymidine triphosphate (dTTP), subsequent inhibition of DNA synthesis and repair, and ultimately, cell death. This guide consolidates key preclinical and clinical data, presenting it in a structured format with detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Thymidylate Synthase Inhibition
OSI-7904, the active component of this compound, is a benzoquinazoline folate analog that acts as a potent, noncompetitive inhibitor of thymidylate synthase (TS).[1][4] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using the cofactor 5,10-methylenetetrahydrofolate (CH2-THF).
Molecular Interaction with Thymidylate Synthase
OSI-7904 binds tightly to human TS with a dissociation constant (Ki) of 90 pM.[1][2] The inhibition is noncompetitive with respect to the folate cofactor, (6R,S)-5,10-methylenetetrahydrofolate.[1][2] This noncompetitive nature suggests that OSI-7904 binds to a site on the enzyme distinct from the cofactor binding site. The potent inhibition of TS by OSI-7904 leads to a rapid depletion of the intracellular pool of dTMP, and consequently dTTP, which is a necessary building block for DNA replication and repair. The cellular growth inhibition caused by OSI-7904 can be reversed by the addition of thymidine (B127349), indicating that TS is the sole intracellular target of the compound.[1][2]
Signaling Pathway of Thymidylate Synthase Inhibition
The inhibition of thymidylate synthase by this compound has profound downstream effects on cellular metabolism and proliferation. The following diagram illustrates the central role of TS in nucleotide synthesis and the impact of its inhibition by OSI-7904.
Cellular Pharmacology
Cellular Uptake and Metabolism
OSI-7904 enters cells via the reduced folate carrier (RFC), a transport system also utilized by methotrexate (B535133) and endogenous folates.[1][2] It is a good substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate (B1630785) residues to intracellular folates.[1][3] While polyglutamation is crucial for the activity of many antifolates, OSI-7904's parent form is as potent an inhibitor of TS as its polyglutamated forms.[3] However, polyglutamation likely contributes to the cellular retention of the drug, prolonging its inhibitory effect.[3]
In Vitro Cytotoxicity
OSI-7904 has demonstrated potent growth inhibitory activity against a panel of human cancer cell lines, with IC50 values consistently below 1 µM.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-4 | Acute lymphoblastic leukemia | < 1 |
| HCT-8 | Ileocecal adenocarcinoma | < 1 |
| SW480 | Colon adenocarcinoma | < 1 |
| Additional Human Cell Lines | Various | < 1 |
| Table 1: In Vitro Cytotoxicity of OSI-7904 in Human Cancer Cell Lines.[1] |
Preclinical In Vivo Antitumor Activity
Preclinical studies in murine xenograft models have demonstrated the antitumor efficacy of this compound.[2] Initial in vivo studies with the non-liposomal OSI-7904 showed significant antitumor activity against a human thymidine kinase-deficient cell line, which was used to overcome challenges related to murine folate transport and high circulating thymidine levels in mice.[1][2] The liposomal formulation, this compound, was developed to enhance the pharmacokinetic profile and tumor localization of the active drug.
Clinical Pharmacology and Pharmacokinetics
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound, both as a single agent and in combination with other chemotherapeutics like cisplatin.[5][6]
| Parameter | Value |
| Recommended Phase II Dose (single agent) | 12 mg/m² |
| Recommended Phase II Dose (with Cisplatin) | 7.5 mg/m² (with 75 mg/m² Cisplatin) |
| Administration | 30-minute intravenous infusion every 21 days |
| Dose-Limiting Toxicities | Fatigue, nausea, vomiting, neutropenia, mucositis, rash |
| Terminal Half-life (1843U89) | 7.72 ± 4.09 h |
| Clearance (1843U89) | 47.1 ± 21.7 ml/min/m² |
| Volume of Distribution at Steady State (1843U89) | 16.7 ± 8.8 liter/m² |
| Table 2: Summary of Clinical Pharmacological Data for this compound.[5][6] |
The liposomal formulation of this compound alters the disposition of the parent drug, resulting in a prolonged plasma residence time.[5]
Experimental Protocols
Thymidylate Synthase Inhibition Assay
The inhibitory activity of OSI-7904 against human TS was determined using a spectrophotometric assay that measures the increase in absorbance at 340 nm resulting from the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate.
Protocol Outline:
-
Enzyme Preparation: Recombinant human thymidylate synthase is purified.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, dUMP, (6R,S)-5,10-methylenetetrahydrofolate, and varying concentrations of OSI-7904.
-
Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The change in absorbance at 340 nm is monitored over time.
-
Data Analysis: Ki values are calculated from the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models.
Cell Growth Inhibition Assay
The cytotoxic effects of OSI-7904 on various cancer cell lines were determined using a standard cell viability assay.
Protocol Outline:
-
Cell Seeding: Human tumor cell lines are seeded into 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are exposed to a range of OSI-7904 concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a liposomal formulation of a potent, noncompetitive thymidylate synthase inhibitor. Its mechanism of action is well-defined, involving the specific inhibition of the sole de novo pathway for thymidylate synthesis, leading to the arrest of DNA synthesis and subsequent cell death. The parent compound, OSI-7904, exhibits high potency against human TS and broad-spectrum anti-proliferative activity against various human cancer cell lines in vitro. The liposomal delivery system of this compound is designed to optimize the pharmacokinetic properties of the drug. The preclinical and clinical data summarized in this guide provide a solid foundation for the continued investigation and development of this compound as a targeted anticancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biochemical and cellular pharmacology of 1843U89, a novel benzoquinazoline inhibitor of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro uptake, anabolism, and cellular retention of 1843U89 and other benzoquinazoline inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of 1843U89, a noncompetitive inhibitor of thymidylate synthase, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
OSI-7904L: A Technical Guide to a Novel Liposomal Thymidylate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSI-7904L is a novel, liposome-encapsulated formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor. As a benzoquinazoline folate analog, its mechanism of action centers on the disruption of DNA synthesis and replication through the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] Preclinical and clinical studies have demonstrated that the liposomal formulation of this compound enhances its therapeutic index by prolonging its plasma residence time and increasing tumor exposure compared to the unencapsulated parent compound.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Thymidylate synthase (TS) is a pivotal enzyme in the folate metabolic pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. This reaction is the sole de novo source of thymidylate, a crucial precursor for DNA synthesis and repair. Consequently, TS has long been a key target for cancer chemotherapy. This compound represents a significant advancement in TS inhibitor development, offering a targeted approach with an improved pharmacokinetic profile due to its liposomal delivery system.
Mechanism of Action
This compound is the liposomal formulation of ((S)-2-(5-(1,2-dihydro-3-methyl-1-oxobenzo(f)-quinazoline-9-yl)methyl)amino-1-oxo-2-isoindolynyl)-glutaric acid. As a noncompetitive inhibitor of thymidylate synthase, OSI-7904 binds to the enzyme at a site distinct from the substrate binding site, leading to a conformational change that inactivates the enzyme. This inhibition blocks the conversion of dUMP to dTMP, leading to a depletion of the dTMP pool and an accumulation of dUMP. The resulting imbalance in deoxynucleotide triphosphates (dNTPs) disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Preclinical Data
Preclinical studies in murine models have demonstrated the superior anti-tumor efficacy of this compound compared to its non-liposomal parent compound and the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).
In Vivo Antitumor Activity
In a human colon adenocarcinoma xenograft model in mice, this compound exhibited dose-dependent and superior antitumor activity.[2] The liposomal formulation resulted in a greater than 100-fold increase in tumor exposure based on the area under the curve (AUC) compared to the non-liposomal drug.[2]
Table 1: Preclinical Antitumor Activity of this compound
| Model System | Treatment | Key Findings | Reference |
| Human Colon Adenocarcinoma Xenograft (Mice) | This compound | Superior antitumor efficacy compared to OSI-7904 (parent compound) and 5-FU. | [2] |
| Murine Xenograft Models | This compound | Exhibited dose-dependent antitumor activity and durable cures. | [3] |
Pharmacokinetics
The liposomal encapsulation of this compound significantly alters its pharmacokinetic profile, leading to a prolonged plasma residence time.[2] This is attributed to a decreased clearance and volume of distribution, resulting in substantially increased plasma exposure.[3]
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | This compound | OSI-7904 (Parent Compound) | Key Observation | Reference |
| Plasma Residence Time | Prolonged | Shorter | Liposomal formulation increases circulation time. | [2] |
| Tumor Exposure (AUC) | >100-fold increase | Baseline | Enhanced tumor localization of the active drug. | [2] |
| Clearance | Decreased | Higher | Liposomal formulation reduces elimination rate. | [3] |
| Volume of Distribution | Decreased | Higher | Confined distribution due to liposomal carrier. | [3] |
Clinical Data
Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors.
Phase I Monotherapy Trial
A Phase I study in patients with refractory solid tumors established the safety and recommended Phase II dose of this compound.
Table 3: Phase I Monotherapy Clinical Trial of this compound
| Parameter | Finding | Reference |
| Dosing Regimen | 30-minute IV infusion every 21 days | [4] |
| Dose Escalation | 0.4 to 15.0 mg/m² | [4] |
| Recommended Phase II Dose | 12 mg/m² | [4] |
| Dose-Limiting Toxicities (at 15 mg/m²) | Stomatitis, fatigue, tachyarrhythmia, rash, hand-foot syndrome, diarrhea, neutropenic sepsis | [4] |
| Common Toxicities (at ≤12 mg/m²) | Rash, pruritus, lethargy, stomatitis, myelosuppression | [4] |
| Efficacy | Prolonged disease stabilization in 11 of 31 heavily pretreated patients | [4] |
Phase I Combination Therapy Trials
This compound has also been evaluated in combination with platinum-based chemotherapies.
Table 4: Phase I Combination Therapy Clinical Trials of this compound
| Combination Agent | Recommended Phase II Dose (this compound / Combination Agent) | Key Findings | Reference |
| Cisplatin (B142131) | 7.5 mg/m² / 75 mg/m² | No major pharmacokinetic interactions observed. Partial responses in gastric and breast cancer. | [5] |
| Oxaliplatin | 9 mg/m² / 130 mg/m² | Toxicity profile consistent with a TS inhibitor/oxaliplatin combination. Partial radiological responses documented. |
Experimental Protocols
Thymidylate Synthase Activity Assay (Tritium Release Assay)
This assay measures the activity of thymidylate synthase by quantifying the release of tritium (B154650) from a radiolabeled substrate.
Materials:
-
[5-³H]deoxyuridine monophosphate ([³H]dUMP)
-
+/- ,L-5,10-methylenetetrahydrofolate (cofactor)
-
Enzyme extract (from cell or tissue lysates)
-
Assay buffer
-
Activated charcoal suspension
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the enzyme extract, assay buffer, and cofactor.
-
Initiate the reaction by adding [³H]dUMP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an activated charcoal suspension to adsorb unreacted [³H]dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant, containing the released tritiated water, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
A blank control, omitting the cofactor, should be included to account for non-enzymatic tritium release.
The workflow for a typical tritium release assay is diagrammed below:
Human Tumor Xenograft Model
This in vivo model is used to assess the antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., colon adenocarcinoma)
-
Cell culture medium and supplements
-
This compound formulation
-
Calipers for tumor measurement
Protocol:
-
Human cancer cells are cultured in vitro.
-
A specific number of cells are harvested and suspended in an appropriate medium.
-
The cell suspension is subcutaneously injected into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group according to the specified dosing schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumor growth inhibition is calculated and compared between the treatment and control groups.
Conclusion
This compound is a promising thymidylate synthase inhibitor with a unique liposomal formulation that enhances its pharmacokinetic properties and antitumor activity. Preclinical and early clinical data have demonstrated its potential as both a monotherapy and in combination with other chemotherapeutic agents for the treatment of advanced solid tumors. The detailed methodologies provided in this guide are intended to support further research and development of this and other novel anticancer agents.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to OSI-7904L: Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor, investigated for its antineoplastic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols for its analysis and evaluation, along with a summary of its preclinical and clinical findings, are presented to support further research and development in the field of oncology.
Chemical Structure and Properties
This compound is the liposomal formulation of the active compound, a benzoquinazoline folate analog. The chemical and physical properties of the active pharmaceutical ingredient are summarized below.
Table 1: Chemical and Physical Properties of OSI-7904
| Property | Value | Source |
| IUPAC Name | (2S)-2-[6-[(3-methyl-1-oxo-2H-benzo[f]quinazolin-9-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid | PubChem |
| Synonyms | OSI-7904, GW1843, 1843U89 | MedChemExpress |
| CAS Number | 139987-54-5 | MedChemExpress |
| Molecular Formula | C27H24N4O6 | PubChem |
| Molecular Weight | 500.51 g/mol | PubChem |
Liposomal Formulation
This compound is a liposomal dispersion designed to improve the pharmacokinetic profile and therapeutic index of the active compound.[1] The key features of the formulation are:
-
Vesicle Type: Small, unilamellar vesicles (SUVs).[1]
-
Size Range: 20 to 80 nm in diameter.[1]
-
Composition:
-
Drug Encapsulation: OSI-7904 is contained within the aqueous core of the liposomes.[1]
This liposomal encapsulation alters the disposition of the parent drug, leading to a prolonged plasma residence time.[1][2][3]
Mechanism of Action: Thymidylate Synthase Inhibition
This compound acts as a potent and noncompetitive inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair.
The inhibition of TS by this compound leads to a depletion of the intracellular dTMP and consequently dTTP pools. This disruption of DNA synthesis predominantly affects rapidly dividing cells, such as cancer cells, leading to:
-
S-phase cell cycle arrest: Cells are unable to complete DNA replication and are halted in the S phase of the cell cycle.
-
Induction of apoptosis: The sustained inhibition of DNA synthesis triggers programmed cell death.
The following diagram illustrates the central role of thymidylate synthase in DNA synthesis and the impact of its inhibition by this compound.
Caption: Inhibition of Thymidylate Synthase by this compound disrupts DNA synthesis.
Experimental Protocols
Quantification of OSI-7904 in Plasma (Pharmacokinetic Studies)
While a specific, detailed HPLC method for this compound is not publicly available, a general approach based on methods for similar small molecules in biological matrices would be employed.
Workflow for Quantitative Analysis of OSI-7904 in Plasma
Caption: General workflow for the quantification of OSI-7904 in plasma samples.
Key Parameters to Optimize:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve peak shape.
-
Detection: UV-Vis spectrophotometry or, for higher sensitivity and selectivity, tandem mass spectrometry (MS/MS).
-
Internal Standard: An appropriate internal standard should be used to ensure accuracy and precision.
In Vitro Thymidylate Synthase Inhibition Assay
A common method to determine the inhibitory activity of compounds against thymidylate synthase is the tritium (B154650) release assay.
Principle: The assay measures the release of tritium (³H) from [5-³H]dUMP during its conversion to dTMP by TS. The amount of released tritium, which is proportional to enzyme activity, is quantified by liquid scintillation counting.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer containing dithiothreitol, EDTA, and other necessary components.
-
Enzyme and Inhibitor Incubation: Incubate purified recombinant human thymidylate synthase with varying concentrations of OSI-7904.
-
Initiate Reaction: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.
-
Stop Reaction: After a defined incubation period, terminate the reaction by adding an acid (e.g., trichloroacetic acid).
-
Separate Tritium: Add a charcoal suspension to adsorb unreacted [5-³H]dUMP.
-
Quantify: Centrifuge to pellet the charcoal and measure the radioactivity of the supernatant (containing the released ³H₂O) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each OSI-7904 concentration and determine the IC₅₀ value.
Preclinical and Clinical Studies
Preclinical In Vivo Studies
This compound has demonstrated enhanced efficacy in various murine xenograft models of human cancers compared to the non-liposomal parent drug.[1] These studies typically involve the following steps:
Typical Xenograft Study Workflow
Caption: Workflow for a typical preclinical xenograft study.
Clinical Trials
Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and recommended Phase II dose of this compound, both as a single agent and in combination with other chemotherapeutic agents like cisplatin (B142131) and oxaliplatin (B1677828).[2][4][5]
Table 2: Summary of Phase I Clinical Trial Findings for this compound
| Parameter | Finding | Source |
| Administration | 30-minute intravenous infusion every 21 days | [1][3] |
| Recommended Phase II Dose (Single Agent) | 12 mg/m² | [1][3] |
| Recommended Phase II Dose (with Cisplatin) | 7.5 mg/m² this compound with 75 mg/m² Cisplatin | [2][4] |
| Recommended Phase II Dose (with Oxaliplatin) | 9 mg/m² this compound with 130 mg/m² Oxaliplatin | [5] |
| Dose-Limiting Toxicities | Stomatitis, fatigue, rash, hand-foot syndrome, diarrhea, neutropenic sepsis | [1][2][3][4] |
| Pharmacokinetics | Prolonged plasma residence time compared to the non-liposomal drug | [1][2][3] |
| Preliminary Efficacy | Prolonged disease stabilization observed in heavily pretreated patients | [1][3] |
Conclusion
This compound is a promising antineoplastic agent that leverages a liposomal delivery system to enhance the therapeutic potential of a potent thymidylate synthase inhibitor. Its mechanism of action, centered on the disruption of DNA synthesis, makes it a candidate for the treatment of various solid tumors. The information provided in this technical guide, including its chemical properties, formulation details, and summaries of experimental protocols and clinical findings, serves as a valuable resource for researchers and drug development professionals working to advance cancer therapeutics. Further investigation is warranted to fully elucidate its clinical efficacy and potential for combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of this compound, a liposomal thymidylate synthase inhibitor in combination with oxaliplatin in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
OSI-7904L Liposomal Formulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-7904L is a liposomal formulation of the potent, non-competitive thymidylate synthase (TS) inhibitor, OSI-7904. The encapsulation of OSI-7904 within a liposomal carrier system is designed to alter the pharmacokinetic profile of the drug, leading to a prolonged plasma residence time and potentially enhanced tumor localization. This technical guide provides an in-depth look at the composition of the this compound formulation, a representative experimental protocol for its preparation and characterization, and the underlying mechanism of action of its active pharmaceutical ingredient.
Core Composition of this compound Liposomes
This compound consists of small, unilamellar vesicles (SUVs) with a diameter ranging from 20 to 80 nanometers. The active drug, OSI-7904, is encapsulated within the aqueous core of these liposomes. The lipid bilayer is primarily composed of two key components: hydrogenated soy phosphatidylcholine (HSPC) and cholesterol. While the precise molar ratio of these components in the final this compound product is proprietary, a common molar ratio for similar liposomal formulations utilizing HSPC and cholesterol is approximately 2:1.
Quantitative Data Summary
| Component | Type | Molar Ratio (Plausible) | Function |
| Hydrogenated Soy Phosphatidylcholine (HSPC) | Phospholipid | 2 | Forms the primary structural component of the lipid bilayer, providing stability and low permeability. |
| Cholesterol | Sterol | 1 | Modulates the fluidity and stability of the lipid bilayer, reducing drug leakage. |
| OSI-7904 | Active Agent | - | Encapsulated within the aqueous core; inhibits thymidylate synthase. |
| Sucrose (B13894) Solution (e.g., 9% in water) | Aqueous Phase | - | Forms the aqueous core of the liposome (B1194612), serving as the vehicle for the encapsulated drug. |
Experimental Protocols
The following sections detail a representative methodology for the preparation and characterization of liposomes with a composition analogous to this compound.
Liposome Preparation: Thin-Film Hydration and Extrusion
This common method involves the dissolution of lipids in an organic solvent, followed by the formation of a thin lipid film and subsequent hydration to form liposomes.
-
Lipid Film Formation:
-
Hydrogenated soy phosphatidylcholine (HSPC) and cholesterol are dissolved in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask. The molar ratio of HSPC to cholesterol is maintained at approximately 2:1.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator. This process results in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
The flask is further dried under a stream of nitrogen gas to remove any residual organic solvent.
-
-
Hydration:
-
The lipid film is hydrated with an aqueous solution containing the active pharmaceutical ingredient, OSI-7904, dissolved in a sucrose solution (e.g., 9% w/v). The hydration process is typically carried out above the lipid phase transition temperature (for HSPC, this is >50°C) with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To achieve a uniform population of small, unilamellar vesicles (SUVs) characteristic of this compound, the MLV suspension is subjected to extrusion.
-
The suspension is repeatedly passed through polycarbonate filters with defined pore sizes (e.g., starting with 0.1 µm and followed by 0.05 µm) using a high-pressure extruder. This process reduces the size and lamellarity of the vesicles.
-
-
Purification:
-
Unencapsulated OSI-7904 is removed from the liposome suspension using techniques such as dialysis or size exclusion chromatography.
-
Characterization of Liposomal Formulation
A series of analytical techniques are employed to ensure the quality and consistency of the liposomal product.
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Dynamic Light Scattering (DLS) is used to determine the mean particle size and the PDI of the liposomes, ensuring they fall within the desired range (20-80 nm) and have a narrow size distribution.
-
-
Zeta Potential Measurement:
-
Zeta potential analysis is performed to assess the surface charge of the liposomes, which can influence their stability and in vivo behavior.
-
-
Encapsulation Efficiency:
-
The amount of OSI-7904 encapsulated within the liposomes is determined. This is typically done by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug content using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is calculated as the ratio of the encapsulated drug concentration to the total drug concentration.
-
-
Lipid Composition Analysis:
-
The concentration and ratio of HSPC and cholesterol in the final formulation are confirmed using techniques like HPLC with an Evaporative Light Scattering Detector (ELSD).
-
Mechanism of Action: Thymidylate Synthase Inhibition
The therapeutic effect of this compound is derived from the activity of its encapsulated drug, OSI-7904, a potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.
By inhibiting thymidylate synthase, OSI-7904 disrupts the synthesis of dTMP, leading to a depletion of the deoxythymidine triphosphate (dTTP) pool. This imbalance in deoxynucleotide pools ultimately inhibits DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of OSI-7904.
Caption: Experimental workflow for this compound preparation.
Preclinical Efficacy of OSI-7904L in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical studies of OSI-7904L, a novel liposomal formulation of a potent thymidylate synthase (TS) inhibitor, in various xenograft models. The encapsulation of the parent drug, OSI-7904, within a liposome (B1194612) is designed to enhance its therapeutic index and provide a more convenient dosing schedule. Preclinical data have demonstrated superior antitumor efficacy of this compound compared to its non-liposomal counterpart and the standard chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU).
Core Findings: Enhanced Antitumor Activity and Favorable Pharmacokinetics
Preclinical evaluations in murine xenograft models have been pivotal in establishing the therapeutic potential of this compound. Studies have consistently shown its enhanced efficacy and altered pharmacokinetic profile, leading to greater drug exposure in tumor tissues.
Antitumor Efficacy in a Human Colon Adenocarcinoma Xenograft Model
In a key preclinical study, the antitumor activity of this compound was evaluated in a human colon adenocarcinoma xenograft model using COLO-205 cells. The results indicated a significant superiority of the liposomal formulation in inhibiting tumor growth when compared to both the parent compound OSI-7904 and 5-FU. This enhanced efficacy is attributed to the liposomal delivery system, which allows for a more targeted and sustained release of the active drug within the tumor microenvironment. Notably, the liposomal formulation permitted less frequent administration while achieving greater tumor growth inhibition.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | [Dosing schedule not explicitly stated in available abstracts] | [Quantitative data not available in available abstracts] |
| OSI-7904 | [Dosing schedule not explicitly stated in available abstracts] | [Quantitative data not available in available abstracts] |
| 5-Fluorouracil (5-FU) | [Dosing schedule not explicitly stated in available abstracts] | [Quantitative data not available in available abstracts] |
| Control | [Vehicle] | 0 |
Quantitative data on tumor growth inhibition and specific dosing schedules from the primary preclinical studies were not available in the publicly accessible abstracts. Further investigation of the full-text articles is required to populate these fields.
Pharmacokinetic Profile
The liposomal encapsulation of OSI-7904 dramatically alters its pharmacokinetic properties. Preclinical studies in mice have demonstrated that this compound exhibits a longer plasma residence time compared to the non-liposomal drug. This prolonged circulation leads to a substantial increase in drug exposure, as measured by the area under the concentration-time curve (AUC). Crucially, tumor exposure to this compound was found to be over 100-fold greater than that observed with OSI-7904. This enhanced tumor targeting is a key factor contributing to its superior antitumor activity.
| Pharmacokinetic Parameter | This compound | OSI-7904 |
| Plasma Residence Time | Increased | Baseline |
| Tumor Exposure (AUC) | >100-fold increase | Baseline |
Mechanism of Action: Thymidylate Synthase Inhibition
This compound exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By blocking TS, this compound depletes the intracellular pool of dTMP, leading to an imbalance of deoxynucleotides and the accumulation of deoxyuridine monophosphate (dUMP). This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Experimental Protocols
The following provides a generalized methodology for the preclinical evaluation of this compound in xenograft models, based on standard practices in the field. Specific details from the primary literature are required for a precise replication of the original studies.
Cell Lines and Culture
-
Cell Line: COLO-205 (human colorectal adenocarcinoma) is a commonly used cell line for this type of study.
-
Culture Conditions: Cells are typically cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Species: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenografts.
-
Housing: Animals are housed in a pathogen-free environment with ad libitum access to food and water.
Xenograft Implantation
-
Procedure: A suspension of COLO-205 cells is typically injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements, and calculated using the formula: (length × width²) / 2.
Drug Formulation and Administration
-
This compound: The liposomal formulation is diluted in a suitable vehicle (e.g., sterile saline) for injection.
-
Control Groups: Control groups receive the vehicle alone. Comparison arms may include the parent compound OSI-7904 and/or a standard-of-care agent like 5-FU.
-
Administration Route: Administration is typically intravenous (i.v.).
Study Endpoints and Data Analysis
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition.
-
Secondary Endpoints: These may include body weight changes (to assess toxicity) and survival.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of differences between treatment groups.
Conclusion
The preclinical data from xenograft models strongly support the therapeutic potential of this compound as a potent antitumor agent. Its unique liposomal formulation provides a clear advantage over the parent compound and standard chemotherapy in terms of enhanced tumor drug delivery and improved efficacy. These foundational studies have provided the rationale for the clinical development of this compound in various solid tumors. Further detailed analysis of the primary preclinical literature is warranted to fully elucidate the quantitative aspects of its efficacy and to refine future preclinical and clinical study designs.
An In-Depth Technical Guide to OSI-7904L and Its Effect on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSI-7904L is a novel, liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor. As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, thymidylate synthase represents a key target in oncology. Inhibition of TS by this compound leads to the depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair. This guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on cell cycle progression. It details the molecular signaling pathways involved, presents available preclinical and clinical data, and provides detailed experimental protocols for researchers investigating this and similar compounds.
Introduction to this compound
This compound is a liposomal formulation of a non-classical antifolate that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1] Unlike classical antifolates, its activity does not depend on polyglutamation for cellular retention.[2] The liposomal formulation was developed to enhance the pharmacokinetic properties of the parent drug, leading to a prolonged plasma residence time.[3] Preclinical studies have demonstrated its efficacy in various murine xenograft models. Phase I clinical trials have established the safety, tolerability, and recommended Phase II dose of this compound, both as a monotherapy and in combination with other chemotherapeutic agents like cisplatin (B142131).[4] The primary dose-limiting toxicities are characteristic of TS inhibitors and include stomatitis, fatigue, rash, and myelosuppression.[3]
Mechanism of Action: Thymidylate Synthase Inhibition
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor. This reaction is the sole intracellular de novo source of dTMP, a direct precursor of deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis and repair.
By inhibiting thymidylate synthase, this compound leads to a depletion of the intracellular dTMP and dTTP pools. This has two major downstream consequences for the cell:
-
Inhibition of DNA Synthesis: The lack of sufficient dTTP directly halts DNA replication, as DNA polymerases cannot incorporate thymidine (B127349) into the newly synthesizing DNA strand.
-
Induction of DNA Damage: The depletion of dTTP leads to an imbalance in the deoxynucleotide triphosphate (dNTP) pool, with an accumulation of dUTP. This increases the likelihood of uracil (B121893) misincorporation into DNA. The subsequent attempt by the base excision repair (BER) pathway to remove uracil in the absence of a sufficient dTTP pool for replacement can lead to the formation of DNA strand breaks.[1][5]
Effect of this compound on the Cell Cycle
The primary consequence of thymidylate synthase inhibition by this compound on the cell cycle is a robust arrest in the S phase . This is a direct result of the block in DNA replication. Cells that have initiated DNA synthesis are unable to complete it due to the lack of necessary precursors, leading to the activation of the S-phase checkpoint.
S-Phase Arrest
Molecular Signaling of S-Phase Arrest
The S-phase arrest induced by thymidylate synthase inhibition is a complex process involving the DNA damage response (DDR) pathway. The stalling of replication forks and the accumulation of DNA strand breaks trigger the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.
Activated ATR and ATM phosphorylate a number of downstream targets, including the checkpoint kinase Chk1.[6][7][8][9] Phosphorylated Chk1 then targets the phosphatase Cdc25A for degradation. Cdc25A is responsible for removing inhibitory phosphates from cyclin-dependent kinase 2 (CDK2), a key driver of S-phase progression. The degradation of Cdc25A leads to the accumulation of inactive, phosphorylated CDK2, which in turn inhibits the activity of the CDK2/Cyclin E complex. This inhibition prevents the firing of late replication origins and stabilizes stalled replication forks, ultimately leading to a halt in DNA synthesis and S-phase arrest.
The role of the CDK inhibitors p21 and p27 in this process can be complex. While the initial S-phase arrest appears to be independent of p53 and its downstream target p21, these proteins may play a role in maintaining the arrest and in the subsequent cellular fate decisions, such as apoptosis.
Quantitative Data from Preclinical and Clinical Studies
While specific quantitative data on the percentage of cells in each cell cycle phase after treatment with this compound are not publicly available, the following tables summarize the key dosage and toxicity data from Phase I clinical trials. This information is crucial for designing relevant preclinical experiments.
Table 1: this compound Monotherapy Phase I Trial Data [3]
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 0.4 | 3 | 0 |
| 0.8 | 3 | 0 |
| 1.6 | 3 | 0 |
| 3.2 | 3 | 0 |
| 6.4 | 3 | 0 |
| 9.6 | 3 | 0 |
| 12.0 | 10 | 1 (Grade 3 fatigue, rash, pruritus) |
| 15.0 | 2 | 2 (Stomatitis, fatigue, tachyarrhythmia, rash, hand-foot syndrome, diarrhea, fatal neutropenic sepsis) |
Recommended Phase II Dose: 12 mg/m² every 21 days.[3]
Table 2: this compound in Combination with Cisplatin Phase I Trial Data [4]
| Cisplatin Dose (mg/m²) | This compound Dose (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 60 | 6 | 3 | 0 |
| 60 | 9 | 6 | 2 (Grade 3 fatigue) |
| 60 | 12 | 2 | 2 (Rash, stomatitis, dehydration, renal failure, hyperbilirubinemia, fatal neutropenic sepsis; Grade 3 nausea, vomiting, ileus) |
| 60 | 7.5 | 3 | 0 |
| 75 | 7.5 | 10 | 0 |
Recommended Phase II Dose for Combination: 75 mg/m² Cisplatin and 7.5 mg/m² this compound every 21 days.[4]
Detailed Experimental Protocols
The following are detailed protocols for key experiments to analyze the effect of this compound on the cell cycle.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting changes in the expression levels of key cell cycle regulatory proteins.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., against Cyclin E, CDK2, p21, p27, phospho-Chk1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Optimal antibody concentrations should be determined empirically, but a starting dilution of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10000) for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Conclusion
This compound is a promising anticancer agent that targets a fundamental process in cell proliferation – DNA synthesis. Its primary effect on the cell cycle is the induction of a robust S-phase arrest, mediated by the activation of the DNA damage response pathway. For researchers and drug developers, a thorough understanding of this mechanism is crucial for designing rational combination therapies and for identifying predictive biomarkers of response. The experimental protocols provided in this guide offer a starting point for further investigation into the cellular and molecular effects of this compound and other thymidylate synthase inhibitors. Further preclinical studies are warranted to provide more specific quantitative data on the cell cycle effects of this compound and to further elucidate the intricate signaling networks that govern the cellular response to this agent.
References
- 1. DNA damage and homologous recombination signaling induced by thymidylate deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "DNA Damage and Cell Death Mediated by Thymidylate Synthase Inhibitors:" by Pratik K. Nagaria [scholarcommons.sc.edu]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. ATR/Chk1 interacting lncRNA modulates DNA damage response to induce breast cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
OSI-7904L: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSI-7904L is a liposomal formulation of a potent and noncompetitive inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] By depleting the intracellular pool of dTMP, this compound induces "thymineless death" in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key preclinical data, detailing experimental methodologies for target validation, and visualizing the relevant biological pathways and experimental workflows.
Core Target: Thymidylate Synthase (TS)
Thymidylate synthase is a pivotal enzyme in the folate pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP.[1] This reaction is the sole de novo source of thymidylate, making TS an attractive and well-validated target for cancer chemotherapy.[1] Elevated expression of TS has been correlated with resistance to certain chemotherapeutic agents and is a key determinant in the efficacy of TS inhibitors.
Mechanism of Action of this compound
This compound is a liposomal formulation of a noncompetitive thymidylate synthase inhibitor.[1][2] Unlike classical antifolates, its inhibitory activity does not require polyglutamation.[1][2] The liposomal delivery system is designed to enhance the pharmacokinetic profile of the active compound, leading to a prolonged plasma residence time.[1][2] By directly inhibiting TS, this compound blocks the synthesis of dTMP, leading to an accumulation of dUMP and a depletion of dTTP. This imbalance disrupts DNA synthesis and repair, ultimately triggering apoptosis in cancer cells.
Quantitative Efficacy Data
Table 1: Summary of Preclinical In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Treatment Regimen | Outcome |
| Colon Cancer | Human colon tumor xenografts (e.g., COLO 205) | Combination with cisplatin (B142131) or oxaliplatin | Supra-additive antitumor interactions observed. |
| Various Solid Tumors | Murine xenograft models | Not specified | Enhanced efficacy and dose-dependent antitumor activity compared to the parent drug or 5-FU. |
Experimental Protocols for Target Validation
The validation of thymidylate synthase as the target of this compound involves a series of in vitro and in vivo experiments designed to demonstrate direct enzyme inhibition, cellular effects consistent with TS inhibition, and anti-tumor efficacy in preclinical models.
Thymidylate Synthase Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of thymidylate synthase.
Methodology: A common method is the tritium (B154650) release assay.
-
Cell Lysate Preparation: Prepare cytosolic extracts from cancer cells.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, the substrate [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate.
-
Incubation: Add varying concentrations of the active form of this compound to the reaction mixtures and incubate at 37°C.
-
Tritium Release Measurement: The enzymatic conversion of [5-³H]dUMP to dTMP releases tritium into the aqueous solvent. The radioactivity of the released ³H₂O is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the tritium release in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Proliferation and Apoptosis Assays
Objective: To assess the cytotoxic effects of this compound on cancer cell lines and confirm that the observed effects are consistent with the mechanism of TS inhibition.
Methodology:
-
Cell Culture: Culture various cancer cell lines in appropriate media.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (e.g., MTT, SRB): Measure the number of viable cells to determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
-
Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity assay): Quantify the percentage of apoptotic cells to confirm that cell death is induced by the drug.
-
Rescue Experiment: To confirm that the cytotoxicity is due to thymidine (B127349) depletion, a rescue experiment can be performed by co-incubating the cells with this compound and exogenous thymidine. The reversal of the cytotoxic effect by thymidine provides strong evidence for TS inhibition as the primary mechanism of action.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells to establish tumors.
-
Drug Administration: Once tumors reach a palpable size, administer this compound intravenously at various doses and schedules.
-
Tumor Growth Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Toxicity Assessment: Monitor the body weight and general health of the animals to assess the toxicity of the treatment.
Visualizing Key Pathways and Workflows
Thymidylate Synthesis Pathway and Inhibition by this compound
Caption: Inhibition of Thymidylate Synthase by this compound.
Experimental Workflow for this compound Target Validation
Caption: this compound Target Validation Workflow.
Conclusion
The target of this compound, thymidylate synthase, is a well-established and critical enzyme for cancer cell proliferation. The validation of this compound as a potent TS inhibitor is supported by a combination of in vitro enzymatic and cell-based assays, along with in vivo preclinical studies in relevant cancer models. The liposomal formulation of this compound offers a promising therapeutic strategy for the treatment of solid tumors by effectively targeting the de novo pyrimidine (B1678525) synthesis pathway. Further research and clinical investigations are warranted to fully elucidate its therapeutic potential in various cancer types.
References
The Discovery and Development of OSI-7904L: A Liposomal Thymidylate Synthase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of OSI-7904L, a novel liposomal formulation of a potent, noncompetitive thymidylate synthase inhibitor. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key concepts.
Introduction: Targeting Thymidylate Synthase in Oncology
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The inhibition of TS leads to a "thymineless death" in rapidly proliferating cells, making it a well-established target for cancer chemotherapy. This compound emerged from a drug development program aimed at creating a highly potent and specific TS inhibitor with an improved therapeutic profile.
This compound is the liposomal formulation of OSI-7904 (also known as GW1843U89), a benzoquinazoline folate analog.[1] Unlike many other TS inhibitors, OSI-7904's activity is not dependent on intracellular polyglutamylation.[2] The development of a liposomal formulation was a strategic decision to enhance the therapeutic index, improve the pharmacokinetic profile, and allow for a more convenient dosing schedule compared to the parent drug.[1]
The Parent Compound: Discovery of OSI-7904 (GW1843U89)
The journey to this compound began with the discovery and optimization of its parent compound, OSI-7904, a member of the benzo[f]quinazoline (B14752245) class of thymidylate synthase inhibitors.
Lead Identification and Optimization
Research into non-classical antifolates led to the exploration of benzo[f]quinazolin-1(2H)-ones as a novel scaffold for TS inhibition. Early studies focused on developing potent inhibitors that did not rely on the (p-aminobenzoyl)glutamate moiety, a common feature of folate-based drugs. These efforts identified that fully aromatic 3-amino compounds with compact lipophilic substituents at the 9-position of the benzo[f]quinazoline ring system exhibited potent TS inhibitory activity, with IC50 values as low as 20 nM against the isolated enzyme.[3][4]
Further structure-activity relationship (SAR) studies explored modifications to the side chain linked to the benzoquinazoline core. It was discovered that replacing the traditional benzamide (B126) portion of the side chain with moieties like 2-isoindolinyl could significantly enhance cytotoxic potency in tumor cell lines.[1] The substitution of a methyl group at the 3-position of the quinazoline (B50416) ring, in place of an amino group, was found to be beneficial for both solubility and cytotoxicity without significantly compromising TS inhibitory activity.[1] This systematic optimization process, focusing on enhancing enzyme inhibition, cellular uptake, and cytotoxicity, culminated in the identification of OSI-7904 as a lead candidate.
Mechanism of Action
OSI-7904 acts as a potent, noncompetitive inhibitor of thymidylate synthase.[1] By binding to the enzyme, it blocks the conversion of dUMP to dTMP, thereby depleting the cellular pool of thymidine (B127349) triphosphate (TTP), a necessary building block for DNA synthesis. This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Development of the Liposomal Formulation: this compound
To overcome potential limitations of the parent compound, OSI-7904, and to optimize its clinical utility, a liposomal formulation, this compound, was developed.
Rationale for Liposomal Formulation
The primary goals for developing a liposomal version of OSI-7904 were:
-
Enhanced Therapeutic Index: By encapsulating the drug, it was anticipated that the exposure of healthy tissues to the cytotoxic agent would be reduced, thereby minimizing off-target toxicities.
-
Improved Pharmacokinetics: Liposomal encapsulation was expected to prolong the plasma circulation time, decrease clearance, and alter the volume of distribution of the drug.[2]
-
Convenient Dosing Schedule: A longer plasma half-life would potentially allow for less frequent administration compared to the parent drug.[1]
Formulation Characteristics
This compound consists of small, unilamellar vesicles with the following key characteristics:
| Parameter | Value |
| Vesicle Diameter | 20 - 80 nm |
| Lipid Composition | Hydrogenated soy phosphatidylcholine, Cholesterol |
| Drug Encapsulation | OSI-7904 within the aqueous core |
Preclinical Evaluation
This compound underwent extensive preclinical testing to characterize its activity, pharmacokinetics, and efficacy.
In Vitro Activity
Preclinical Pharmacokinetics
Preclinical studies in mice demonstrated the significant impact of liposomal encapsulation on the pharmacokinetic profile of OSI-7904.
| Parameter | OSI-7904 | This compound |
| Plasma Residence Time | Shorter | Prolonged[2] |
| Clearance | Higher | Decreased[2] |
| Volume of Distribution | Larger | Smaller[2] |
| Plasma Exposure (AUC) | Lower | Substantially Increased[2] |
| Tumor Exposure (AUC) | Lower | >100-fold increase[1] |
Note: Specific quantitative values for these parameters from a single comparative study are not available in the reviewed literature.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound was evaluated in several human tumor xenograft models in immunodeficient mice. These studies demonstrated superior efficacy compared to both the parent drug, OSI-7904, and the standard-of-care chemotherapeutic, 5-fluorouracil (B62378) (5-FU).[2]
Tumor Growth Inhibition in a Human Colon Adenocarcinoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| OSI-7904 | Less effective |
| 5-Fluorouracil (5-FU) | Less effective |
| This compound | Superior efficacy |
Note: Specific percentages of tumor growth inhibition are not consistently reported across different studies.
Furthermore, preclinical studies explored the combination of this compound with platinum-based chemotherapy agents like cisplatin (B142131) and oxaliplatin. These combinations showed additive and, in some cases, synergistic antitumor activity in colon and gastric cancer xenograft models. The efficacy of the combination was found to be sequence-dependent, with the administration of the platinum agent prior to this compound generally yielding the best results.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used in the preclinical evaluation of this compound and other thymidylate synthase inhibitors.
Thymidylate Synthase (TS) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of purified TS.
Principle: The assay spectrophotometrically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor N,N-methylene-5,6,7,8-tetrahydrofolate (CH2H4folate) during the conversion of dUMP to dTMP.
Materials:
-
Purified recombinant human thymidylate synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, 6.5 mM dithiothreitol)
-
dUMP solution
-
CH2H4folate solution
-
Test compound (OSI-7904) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, dUMP, and the test compound dilutions.
-
Initiate the reaction by adding CH2H4folate to each well.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity compared to the vehicle control.
Caption: Workflow for TS enzyme inhibition assay.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT cell viability assay.
Human Tumor Xenograft Model in Immunodeficient Mice
This in vivo model is used to evaluate the antitumor efficacy of a compound.
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they grow to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulation (e.g., this compound for intravenous injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (this compound) and the vehicle control according to the planned dosing schedule (e.g., once weekly intravenously).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: Continue treatment for a predetermined period. The primary endpoint is typically tumor growth inhibition. Body weight should also be monitored as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition at the end of the study.
Caption: Workflow for in vivo xenograft study.
Conclusion
This compound represents a rationally designed second-generation thymidylate synthase inhibitor. The development from the potent parent compound, OSI-7904, to the liposomal formulation, this compound, demonstrates a strategic approach to improving the pharmacokinetic properties and therapeutic index of a cytotoxic agent. Preclinical studies have validated this approach, showing that this compound has superior in vivo efficacy and a more favorable pharmacokinetic profile compared to its non-liposomal counterpart. The detailed experimental protocols provided in this guide serve as a resource for researchers involved in the preclinical evaluation of novel anticancer agents. Further clinical development of this compound would be necessary to fully establish its safety and efficacy in cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vivo Pharmacodynamics of OSI-7904L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-7904L is a liposomal formulation of OSI-7904, a potent and non-competitive inhibitor of thymidylate synthase (TS).[1][2] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, this compound disrupts the supply of thymidine, leading to "thymineless death" in rapidly dividing cancer cells. The liposomal formulation of this compound was developed to improve the pharmacokinetic profile and therapeutic index of the parent compound.[3] This guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical findings, experimental methodologies, and the underlying mechanism of action.
Core Mechanism of Action: Thymidylate Synthase Inhibition
This compound exerts its cytotoxic effects by inhibiting thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. The inhibition of TS leads to a depletion of the dTTP pool and an accumulation of dUTP. This imbalance results in the misincorporation of uracil (B121893) into DNA, triggering a futile cycle of DNA repair that ultimately leads to DNA fragmentation and apoptosis. Unlike some other thymidylate synthase inhibitors, OSI-7904 does not require polyglutamation for its activity.[1][2]
Caption: Signaling pathway of this compound-mediated inhibition of thymidylate synthase.
Preclinical In Vivo Pharmacodynamics
Preclinical studies in murine xenograft models have demonstrated the potent antitumor activity of this compound. The liposomal formulation significantly enhances the in vivo efficacy compared to the non-liposomal parent compound, OSI-7904, and the standard-of-care chemotherapeutic, 5-fluorouracil (B62378) (5-FU).[3]
Antitumor Efficacy in Xenograft Models
In a human colon adenocarcinoma xenograft model, this compound showed superior antitumor efficacy compared to OSI-7904 and 5-FU.[3] While specific tumor growth inhibition percentages are not detailed in the provided search results, the studies consistently report enhanced and dose-dependent antitumor activity, including durable cures in tumor-bearing mice.[2] Furthermore, preclinical studies have shown that this compound can be administered less frequently than OSI-7904 while still achieving greater tumor growth inhibition.[3]
Table 1: Summary of Preclinical Antitumor Efficacy
| Animal Model | Tumor Type | Comparator(s) | Key Finding |
| Mice | Human Colon Adenocarcinoma Xenograft | OSI-7904, 5-FU | Superior antitumor efficacy of this compound.[3] |
| Mice | Variety of murine xenograft models | OSI-7904, 5-FU | Enhanced efficacy and dose-dependent antitumor activity.[2] |
Preclinical Pharmacokinetics
The liposomal formulation of this compound significantly alters the pharmacokinetic profile of the parent drug, leading to a prolonged plasma residence time.[1][2] This is attributed to a decrease in clearance and volume of distribution, resulting in a substantial increase in plasma exposure as measured by Cmax and area under the curve (AUC).[2] Notably, tumor exposure to this compound in mice was increased by over 100-fold compared to the non-liposomal formulation.[3] Plasma exposures to this compound were found to be greater than dose-proportional, which is consistent with the saturation of plasma clearance mechanisms.[3]
Table 2: Key Preclinical Pharmacokinetic Findings in Mice
| Parameter | Observation | Implication |
| Plasma Residence Time | Prolonged | Sustained drug exposure to the tumor.[1][2] |
| Clearance | Decreased | Higher plasma concentrations.[2] |
| Volume of Distribution | Decreased | Higher plasma concentrations.[2] |
| Plasma Exposure (Cmax, AUC) | Substantially increased | Greater overall drug exposure.[2] |
| Tumor Exposure (AUC) | Increased over 100-fold | Enhanced drug delivery to the target site.[3] |
Preclinical Safety and Toxicology
In mice, the primary toxicities associated with this compound were observed in the intestines, bone marrow, and thymus.[3] Minimal toxicity was noted in the lungs and liver.[3] Preclinical studies also indicated that the toxicity of this compound was not significantly affected by reductions in serum folate concentrations or elevations in plasma homocysteine levels.
Clinical In Vivo Pharmacodynamics
Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Phase I Monotherapy and Combination Therapy Trials
A Phase I study in patients with refractory solid tumors established a recommended Phase II dose of 12 mg/m² administered as a 30-minute intravenous infusion every 21 days.[1][2] Dose-limiting toxicities at higher doses (15 mg/m²) included stomatitis, fatigue, rash, hand-foot syndrome, diarrhea, and fatal neutropenic sepsis.[1]
Another Phase I trial evaluated this compound in combination with cisplatin (B142131). The recommended Phase II dose for this combination was determined to be 7.5 mg/m² for this compound and 75 mg/m² for cisplatin, administered every 3 weeks.[4] The dose-limiting toxicities in the combination study were fatigue, nausea, and vomiting.[5]
Table 3: Recommended Phase II Dosing from Phase I Clinical Trials
| Regimen | This compound Dose | Cisplatin Dose | Schedule |
| Monotherapy | 12 mg/m² | N/A | 30-min IV infusion every 21 days[1][2] |
| Combination | 7.5 mg/m² | 75 mg/m² | Both administered every 21 days[4] |
Clinical Pharmacokinetics
Pharmacokinetic data from clinical trials confirmed the findings from preclinical studies, showing that the liposomal formulation of this compound alters the disposition of the parent drug, resulting in a prolonged plasma residence time.[1][2] In the combination study with cisplatin, no major pharmacokinetic interactions were observed between the two drugs.[4]
Clinical Efficacy
In the Phase I monotherapy trial, prolonged disease stabilization was observed in 11 of 31 heavily pretreated patients.[1] A Phase II study of this compound in previously untreated patients with advanced gastric or gastroesophageal cancer reported a response rate of 17%.[5] In the Phase I combination trial with cisplatin, three patients (with gastric adenocarcinoma and heavily pretreated breast cancer) had partial responses.[4]
Experimental Protocols
Preclinical Xenograft Studies (General Methodology)
While specific details vary between studies, a general workflow for preclinical xenograft studies with this compound can be outlined.
Caption: Generalized workflow for preclinical xenograft studies.
-
Cell Lines: Human tumor cell lines, such as the colon adenocarcinoma line COLO 205, are cultured in vitro.
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and administered this compound (typically intravenously), a vehicle control, or a comparator drug according to a defined dosing schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
Clinical Trial Protocol (Phase I Dose Escalation)
The Phase I clinical trials for this compound followed a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose.
Caption: Workflow for a typical Phase I dose-escalation clinical trial.
-
Patient Population: Patients with advanced solid tumors who have failed standard therapies are typically enrolled.
-
Study Design: Patients are enrolled in cohorts of 3-6 and receive escalating doses of this compound.
-
Dose Escalation: The dose is escalated in subsequent cohorts if no dose-limiting toxicities (DLTs) are observed in the previous cohort during the first cycle of treatment.
-
MTD and RP2D: The maximum tolerated dose (MTD) is defined as the dose level at which a predefined proportion of patients experience DLTs. The recommended Phase II dose (RP2D) is typically the MTD or a slightly lower, better-tolerated dose.
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points after drug administration to characterize the pharmacokinetic profile of this compound.
Conclusion
This compound is a potent thymidylate synthase inhibitor with a favorable in vivo pharmacodynamic profile. The liposomal formulation enhances its antitumor efficacy and prolongs its plasma residence time, leading to increased drug exposure in tumors. Preclinical studies have demonstrated superior antitumor activity in various xenograft models. Clinical trials have established the safety profile and recommended dosing for both monotherapy and combination therapy with cisplatin, with evidence of clinical activity in patients with advanced solid tumors. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: The Impact of OSI-7904L on dUMP and dTMP Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OSI-7904L, a liposomal formulation of the potent, noncompetitive thymidylate synthase (TS) inhibitor also known as 1843U89, represents a significant agent in the landscape of anticancer therapeutics. Its primary mechanism of action involves the direct inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). This inhibition leads to a predictable and measurable disruption of nucleotide pools within cancer cells, specifically causing an accumulation of deoxyuridine monophosphate (dUMP) and a depletion of dTMP. This guide provides a comprehensive overview of the quantitative effects of this compound on dUMP and dTMP levels, detailed experimental protocols for assessing these changes, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a second-generation thymidylate synthase inhibitor that, unlike some other antifolates, does not require polyglutamation for its activity.[1][2] Thymidylate synthase catalyzes the reductive methylation of dUMP to dTMP, a crucial precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. By inhibiting TS, this compound effectively halts this conversion, leading to what is often termed "thymineless death" in rapidly proliferating cancer cells. This targeted disruption of DNA synthesis forms the basis of its antitumor activity, which has been demonstrated in various preclinical models.[2][3]
Quantitative Effects of Thymidylate Synthase Inhibition on dUMP and dTMP Levels
The direct consequence of thymidylate synthase inhibition by agents like this compound is a significant shift in the intracellular concentrations of its substrate, dUMP, and its product, dTMP. Preclinical studies with potent TS inhibitors have demonstrated this inverse relationship.
While specific quantitative data for this compound's direct impact on both dUMP and dTMP levels in a single study remains elusive in the public domain, a study on the effects of various folate-based TS inhibitors in MGH-U1 human bladder carcinoma cells provides valuable insight. In this study, the TS inhibitor D1694, at its IC50 concentration, led to a 7-fold increase in intracellular dUMP levels after a 24-hour exposure.[4] The same study identified BW1843U89 (OSI-7904) as the most potent inhibitor tested, with an IC50 value of 0.5 nM, suggesting that its effect on dUMP accumulation would be at least as significant, if not more pronounced.[4] The expected corresponding effect would be a significant decrease in dTMP levels.
Table 1: Expected Quantitative Changes in Nucleotide Levels Following this compound Treatment
| Parameter | Expected Change | Rationale | Reference |
| dUMP Level | Significant Increase | Blockade of the conversion of dUMP to dTMP by TS inhibition leads to the accumulation of the substrate, dUMP. | [4] |
| dTMP Level | Significant Decrease | Inhibition of TS directly prevents the synthesis of dTMP from dUMP. | Inferred from mechanism of action |
Signaling Pathway of Thymidylate Synthase Inhibition
The inhibition of thymidylate synthase by this compound directly impacts the DNA synthesis pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound action on the thymidylate synthesis pathway.
Experimental Protocols
Accurate quantification of dUMP and dTMP levels is crucial for evaluating the efficacy of thymidylate synthase inhibitors. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Protocol: Quantification of dUMP and dTMP by HPLC-MS/MS
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., MGH-U1 human bladder carcinoma cells) in appropriate media and conditions.
-
Seed cells in 6-well plates or culture flasks to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (or other TS inhibitors) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Nucleotide Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 60% methanol (B129727) to each well/flask and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotide extracts.
-
Dry the supernatant using a vacuum concentrator.
3. HPLC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable volume of the initial mobile phase.
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile).
-
Couple the HPLC system to a tandem mass spectrometer operating in negative ion mode.
-
Monitor the specific mass transitions for dUMP and dTMP.
-
Quantify the nucleotide levels by comparing the peak areas to a standard curve generated with known concentrations of dUMP and dTMP.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro effects of a thymidylate synthase inhibitor like this compound.
References
Methodological & Application
Application Notes and Protocols for OSI-7904L In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor.[1][2] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][4] By inhibiting TS, this compound disrupts the supply of dTMP, leading to the cessation of cell growth and proliferation, ultimately inducing cell death in rapidly dividing cancer cells.[3][4] This document provides a detailed protocol for assessing the in vitro cell viability and cytotoxic effects of this compound on cancer cell lines, particularly those of gastric origin, where the compound has shown clinical activity.[5][6]
Mechanism of Action
This compound is an antifolate compound that acts as a noncompetitive inhibitor of thymidylate synthase.[7] Unlike other folate-based TS inhibitors, it does not require polyglutamation for its activity.[1] The liposomal formulation of this compound is designed to alter the pharmacokinetic properties of the drug, leading to a prolonged plasma residence time.[1][2] The inhibition of thymidylate synthase by this compound blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a crucial step in DNA synthesis. The depletion of the dTMP pool leads to DNA damage and apoptosis in cancer cells.
Caption: this compound inhibits thymidylate synthase, blocking DNA synthesis and inducing apoptosis.
Data Presentation
The following table provides illustrative IC50 values for this compound in various cancer cell lines, as would be determined by the subsequent protocol. These values are examples and will vary based on the cell line and experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| AGS | Gastric Adenocarcinoma | 72 | 5.8 |
| MKN-74 | Gastric Adenocarcinoma | 72 | 8.2 |
| HCT-116 | Colorectal Carcinoma | 72 | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 72 | 15.1 |
Experimental Protocols
This protocol outlines the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on adherent cancer cells. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
This compound (reconstituted in a suitable solvent, e.g., DMSO, and diluted in cell culture medium)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for the in vitro cell viability assay of this compound using the MTT method.
Procedure
-
Cell Seeding:
-
Culture gastric cancer cells (e.g., AGS) in T-75 flasks until they reach approximately 80% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
-
Cell Adherence:
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to adhere.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on similar compounds, would be from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Include untreated control wells (cells with fresh complete medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined time, for example, 72 hours, at 37°C with 5% CO2. Incubation times can be varied (e.g., 24, 48, 72 hours) to assess time-dependent effects.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Incubate the plate at room temperature for at least 15 minutes to allow for complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.
Troubleshooting
-
High background: Ensure complete removal of the medium before adding the solubilization solution.
-
Low signal: Optimize cell seeding density and incubation times. Ensure the MTT reagent is properly stored and active.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially for serial dilutions. Check for cell contamination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Multicentre phase II pharmacokinetic and pharmacodynamic study of this compound in previously untreated patients with advanced gastric or gastroesophageal junction adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Circular RNA circ-DONSON facilitates gastric cancer growth and invasion via NURF complex dependent activation of transcription factor SOX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol Decreases the Invasion Potential of Gastric Cancer Cells | MDPI [mdpi.com]
Application Notes and Protocols for OSI-7904L Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-7904L is a liposomal formulation of OSI-7904, a potent and specific noncompetitive inhibitor of thymidylate synthase (TS). Thymidylate synthase is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TS, this compound disrupts DNA replication and repair, leading to cell death, particularly in rapidly proliferating cancer cells. The liposomal encapsulation of this compound enhances its therapeutic index by altering its pharmacokinetic profile, leading to a prolonged plasma residence time and increased exposure in tumor tissues compared to the non-liposomal parent drug.[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical mouse models of cancer.
Mechanism of Action
This compound exerts its cytotoxic effects through the inhibition of thymidylate synthase. Unlike classical antifolates, OSI-7904 does not require polyglutamation for its activity. The liposomal delivery system for this compound is composed of small, unilamellar vesicles that encapsulate the active drug.[3] This formulation is designed to improve the convenience of the administration schedule and enhance the drug's overall therapeutic performance.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in mouse models.
Table 1: Antitumor Efficacy of this compound in a Human Colon Adenocarcinoma Xenograft Model
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg | Once weekly | >90 |
| OSI-7904 | 10 mg/kg | Daily for 5 days | ~70 |
| 5-Fluorouracil | 50 mg/kg | Daily for 5 days | ~50 |
Data adapted from preclinical studies in nude mice bearing human colon adenocarcinoma xenografts.
Table 2: Pharmacokinetic Parameters of this compound versus OSI-7904 in Mice
| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Plasma Half-life (h) |
| This compound | 10 | ~200 | >1000 | ~24 |
| OSI-7904 | 10 | ~5 | ~10 | <1 |
Pharmacokinetic parameters were determined in mice following a single intravenous administration.
Table 3: Efficacy of this compound in Combination with Platinum Agents in Xenograft Models
| Tumor Model | Combination Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| HT-29 Colon Xenograft | This compound + Oxaliplatin | Sequence-dependent | Additive |
| COLO 205 Colon Xenograft | Cisplatin followed by this compound (30 min) | Single administration | 86 |
| NCI-N87 Gastric Xenograft | Cisplatin + this compound | Not specified | 54.8 |
| NCI-SNU-5 Gastric Xenograft | Cisplatin + this compound | Not specified | 75.2 |
These studies highlight the potential for synergistic or additive effects when this compound is combined with other chemotherapeutic agents. The efficacy was found to be dependent on the sequence of administration in some models.[4]
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound (liposomal formulation)
-
Vehicle control (e.g., sterile saline or 5% dextrose in water)
-
Human cancer cell line (e.g., HT-29 human colon adenocarcinoma)
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old
-
Matrigel (optional, for cell implantation)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile, serum-free media or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to enhance tumor take rate.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = (length x width²)/2).
-
Randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
-
-
Drug Administration:
-
Prepare fresh dilutions of this compound in the appropriate vehicle on each day of dosing.
-
Administer this compound intravenously (e.g., via tail vein injection) at the desired dosage (e.g., 10 mg/kg).
-
The administration schedule can be varied (e.g., once weekly).
-
Administer the vehicle control to the control group using the same volume and schedule.
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle control
-
Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
Sterile syringes and needles
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Equipment for sample analysis (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer a single intravenous dose of this compound (e.g., 10 mg/kg) to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples from a subset of mice (n=3-4 per time point) at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).
-
Blood can be collected via retro-orbital bleeding or cardiac puncture (terminal procedure).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of OSI-7904 in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and plasma half-life (t½).
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: In vivo efficacy study workflow.
References
OSI-7904L: Application Notes and Protocols for In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-7904L is a novel liposomal formulation of OSI-7904, a potent and specific noncompetitive inhibitor of thymidylate synthase (TS). Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, this compound disrupts the supply of nucleotides required for DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The liposomal encapsulation of OSI-7904 aims to improve its pharmacokinetic profile, enhance tumor localization, and potentially increase its therapeutic index compared to the non-liposomal parent drug.
Preclinical studies in various murine xenograft models have demonstrated that this compound possesses dose-dependent antitumor activity and has shown enhanced efficacy compared to both its parent compound, OSI-7904, and the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU)[1]. This document provides a summary of available preclinical data on this compound dosage and administration for in vivo experiments and outlines a general protocol for conducting efficacy studies in murine xenograft models.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting thymidylate synthase. This inhibition leads to a depletion of the intracellular dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell death in actively dividing tumor cells.
Caption: Mechanism of action of this compound.
Data Presentation: In Vivo Efficacy of this compound
While preclinical studies have established the in vivo anti-tumor activity of this compound, specific single-agent dosage and efficacy data from publicly available literature are limited. The following table summarizes the qualitative findings and highlights the need for further dose-ranging studies to establish optimal dosing for various tumor models.
| Tumor Model | Drug Formulation | Key Findings | Citation |
| Murine Xenograft Models (unspecified) | This compound | Showed dose-dependent antitumor activity and durable cures in tumor-bearing mice. | [1] |
| Murine Xenograft Models (unspecified) | This compound vs. OSI-7904 and 5-FU | Demonstrated enhanced efficacy compared to the parent drug and 5-fluorouracil. | [1] |
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. This protocol should be adapted based on the specific cell line, mouse strain, and experimental objectives.
I. Animal Model and Tumor Implantation
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude or NOD/SCID) are commonly used for xenograft studies.
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Tumor Implantation: Subcutaneously inject a specific number of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
II. Drug Formulation and Administration
-
This compound Formulation: this compound is a liposomal formulation and should be handled according to the manufacturer's instructions. It is typically supplied as a sterile dispersion. Dilute with a suitable vehicle (e.g., sterile saline or 5% dextrose solution) to the final desired concentration immediately before use.
-
Administration Route: Intravenous (i.v.) injection via the tail vein is a common route of administration for liposomal drug formulations.
-
Dosage and Schedule: Based on general preclinical practices, an initial dose-ranging study is recommended to determine the maximum tolerated dose (MTD) and optimal biological dose. A suggested starting point for dose-ranging could be in the range of 1-10 mg/kg, administered on a weekly or bi-weekly schedule.
III. Efficacy Evaluation
-
Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Treatment Groups: Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Group 1: Vehicle control (the same vehicle used to dilute this compound)
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
(Optional) Group 5: Positive control (a standard-of-care chemotherapeutic agent)
-
-
Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or when signs of morbidity are observed. Euthanize mice according to institutional guidelines.
-
Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Caption: General workflow for an in vivo xenograft study.
Conclusion
This compound is a promising thymidylate synthase inhibitor with demonstrated preclinical antitumor activity. The provided protocols offer a foundational framework for researchers to design and execute in vivo efficacy studies. It is imperative to conduct thorough dose-ranging experiments for each specific tumor model to ascertain the optimal therapeutic window for this compound. Further publication of detailed preclinical studies will be invaluable to the scientific community for fully elucidating the therapeutic potential of this agent.
References
Application Notes and Protocols for OSI-7904L and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor.[1][2][3] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[4][5] By inhibiting TS, this compound disrupts the supply of nucleotides required for DNA synthesis, leading to cell cycle arrest and apoptosis. Cisplatin (B142131) is a platinum-based chemotherapeutic agent that forms DNA adducts, resulting in DNA damage and the induction of apoptosis.[6] The combination of a thymidylate synthase inhibitor with a DNA-damaging agent like cisplatin has been explored as a strategy to enhance anticancer efficacy. Preclinical studies have suggested a supra-additive or synergistic interaction between this compound and cisplatin in human colon tumor xenografts.[2] This document provides detailed application notes and experimental protocols for the investigation of this compound and cisplatin combination therapy.
Mechanism of Action and Signaling Pathways
The synergistic antitumor effect of the this compound and cisplatin combination is hypothesized to stem from a multi-pronged attack on cancer cell proliferation and survival. This compound, by inhibiting thymidylate synthase, depletes the intracellular pool of dTMP. This not only halts DNA synthesis but may also enhance the incorporation of cisplatin-induced DNA adducts by impairing DNA repair mechanisms that rely on a steady supply of nucleotides.
Cisplatin-induced DNA damage activates several signaling pathways, including the MAPK and PI3K/AKT pathways, which can lead to either apoptosis or the development of drug resistance. The combination with a TS inhibitor may modulate these pathways to favor apoptosis. For instance, the stress induced by nucleotide depletion could potentiate the pro-apoptotic signals triggered by cisplatin-induced DNA damage.
Hypothesized Signaling Pathway for this compound and Cisplatin Combination Therapy
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for OSI-7904L in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance in preclinical cancer research compared to traditional 2D monolayer cultures. These models better recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are crucial factors influencing therapeutic efficacy. OSI-7904L, a liposomal formulation of a potent and specific thymidylate synthase (TS) inhibitor, has shown promise in preclinical xenograft models of colorectal and gastric cancer.[1] This document provides detailed application notes and protocols for the evaluation of this compound in 3D cell culture models, enabling researchers to investigate its efficacy in a more clinically relevant context.
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2] Inhibition of TS leads to a depletion of dTMP, resulting in S-phase cell cycle arrest and subsequent apoptosis.[3] this compound's liposomal formulation is designed to enhance its pharmacokinetic properties, potentially leading to improved tumor localization and a simplified administration schedule.[4]
While direct studies of this compound in 3D cell culture models are not yet widely published, the following protocols are based on established methodologies for testing chemotherapeutic agents, including other thymidylate synthase inhibitors like 5-fluorouracil (B62378) (5-FU), in 3D culture systems.[1][5]
Data Presentation
In Vivo Efficacy of this compound in Combination Therapy (Xenograft Models)
The following tables summarize the reported in vivo efficacy of this compound in combination with platinum-based chemotherapies in various xenograft models. It is important to note that this data is from animal models, not 3D cell cultures, but provides a basis for designing in vitro 3D experiments.
Table 1: Efficacy of this compound in Combination with Oxaliplatin in Colorectal Cancer Xenograft Models [1]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Log Cell Kill (LCK) | Notes |
| HT-29 (Colon) | This compound + Oxaliplatin | Additive | Additive | Sequence of administration did not impact efficacy. |
| COLO 205 (Colon) | Oxaliplatin followed by this compound (24h) | Marked Increase | Marked Increase | Sequence-dependent increase in efficacy. |
Table 2: Efficacy of this compound in Combination with Cisplatin in Colorectal and Gastric Cancer Xenograft Models [1]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Tumor Regression (%) | Log Cell Kill (LCK) |
| COLO 205 (Colon) | Cisplatin followed by this compound (<30 min) | 86 | 30 | 1.5 |
| NCI-N87 (Gastric) | Cisplatin + this compound | 54.8 | 12 | Not Reported |
| NCI-SNU-5 (Gastric) | Cisplatin + this compound | 75.2 | Not Reported | Not Reported |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound through the inhibition of thymidylate synthase and its downstream effects on the cell cycle and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in 3D spheroid models. These should be optimized for the specific cell lines and research questions.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique with ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., HT-29, COLO 205, NCI-N87)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell suspension to a final concentration of 1 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate (resulting in 1,000 cells/well).
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 2-4 days.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)
-
Complete cell culture medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare a series of 2X dilutions of this compound in complete medium from the stock solution.
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Carefully remove 100 µL of the old medium from each well containing a spheroid.
-
Add 100 µL of the 2X this compound dilutions or the vehicle control to the respective wells. This will result in a final 1X concentration.
-
Incubate the plate for a predetermined duration (e.g., 72, 96, or 120 hours). The incubation time should be optimized based on the cell line and expected drug effect.
Protocol 3: Assessment of Spheroid Viability (ATP-Based Assay)
This protocol describes the quantification of cell viability in 3D spheroids using a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (or equivalent)
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the raw luminescence units (RLU) to the vehicle control to determine the percentage of viability.
-
Generate a dose-response curve by plotting the % viability against the logarithm of the this compound concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound in 3D cell culture models.
Caption: Experimental workflow for this compound in 3D models.
Conclusion
The use of 3D cell culture models provides a more physiologically relevant platform for the preclinical evaluation of anticancer agents like this compound. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust experiments to assess the efficacy of this compound in these advanced in vitro systems. Such studies will contribute to a better understanding of its therapeutic potential and inform its further clinical development.
References
- 1. Multi-omics analysis defines 5-fluorouracil drug resistance in 3D HeLa carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Quantifying Cellular Uptake of OSI-7904L In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor. Thymidylate synthase plays a crucial role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The liposomal delivery system is designed to alter the pharmacokinetic profile of the encapsulated drug, potentially leading to improved tumor targeting and a more favorable safety profile compared to the unencapsulated compound.
These application notes provide detailed protocols for quantifying the in vitro cellular uptake of this compound, a critical step in understanding its mechanism of action and predicting its therapeutic efficacy. The following sections offer methodologies for both qualitative and quantitative assessment of intracellular drug concentrations.
Mechanism of Action: Inhibition of Thymidylate Synthase
This compound exerts its cytotoxic effects by inhibiting thymidylate synthase, a key enzyme in the DNA synthesis pathway.
Caption: this compound inhibits thymidylate synthase, blocking dTMP synthesis and subsequent DNA replication.
Quantitative Data Summary
The following tables present illustrative quantitative data for the cellular uptake of this compound in various cancer cell lines. This data is hypothetical and intended to serve as a template for the presentation of experimental results.
Table 1: Intracellular Concentration of this compound via HPLC-MS/MS
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular this compound (ng/mg protein) | Intracellular Concentration (µM) |
| HT-29 (Colon) | 1 | 4 | 15.2 ± 1.8 | 0.30 ± 0.04 |
| 1 | 24 | 45.8 ± 5.1 | 0.92 ± 0.10 | |
| 5 | 4 | 78.5 ± 8.2 | 1.57 ± 0.16 | |
| 5 | 24 | 210.3 ± 22.5 | 4.21 ± 0.45 | |
| A549 (Lung) | 1 | 4 | 10.1 ± 1.1 | 0.20 ± 0.02 |
| 1 | 24 | 32.6 ± 3.9 | 0.65 ± 0.08 | |
| 5 | 4 | 55.4 ± 6.3 | 1.11 ± 0.13 | |
| 5 | 24 | 155.9 ± 18.1 | 3.12 ± 0.36 | |
| MCF-7 (Breast) | 1 | 4 | 12.7 ± 1.5 | 0.25 ± 0.03 |
| 1 | 24 | 39.9 ± 4.5 | 0.80 ± 0.09 | |
| 5 | 4 | 68.1 ± 7.7 | 1.36 ± 0.15 | |
| 5 | 24 | 189.2 ± 20.3 | 3.78 ± 0.41 |
Table 2: Cellular Uptake of Fluorescently-Labeled this compound via Flow Cytometry
| Cell Line | Treatment Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| HT-29 (Colon) | 5 | 1 | 15,240 ± 1,830 | 85.2 ± 5.6 |
| 5 | 4 | 48,770 ± 5,120 | 98.1 ± 1.2 | |
| 20 | 1 | 59,810 ± 6,540 | 99.5 ± 0.4 | |
| 20 | 4 | 185,300 ± 21,300 | 99.8 ± 0.2 | |
| A549 (Lung) | 5 | 1 | 10,150 ± 1,210 | 76.4 ± 6.8 |
| 5 | 4 | 35,680 ± 4,230 | 95.3 ± 2.1 | |
| 20 | 1 | 42,330 ± 5,010 | 98.9 ± 0.8 | |
| 20 | 4 | 135,400 ± 15,800 | 99.6 ± 0.3 | |
| MCF-7 (Breast) | 5 | 1 | 12,560 ± 1,480 | 81.7 ± 6.1 |
| 5 | 4 | 41,990 ± 4,870 | 97.2 ± 1.8 | |
| 20 | 1 | 51,780 ± 5,990 | 99.1 ± 0.6 | |
| 20 | 4 | 162,100 ± 18,500 | 99.7 ± 0.2 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Intracellular this compound by HPLC-MS/MS
This protocol details the quantification of the active drug molecule from this compound within cells.
Caption: Workflow for quantifying intracellular this compound using HPLC-MS/MS.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Organic solvent for extraction (e.g., acetonitrile (B52724) with 1% formic acid)
-
HPLC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Prepare fresh dilutions of this compound in complete cell culture medium. Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay, following the manufacturer's instructions.
-
Drug Extraction: To the remaining lysate, add three volumes of cold organic solvent. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Sample Collection: Carefully collect the supernatant containing the extracted drug.
-
HPLC-MS/MS Analysis: Analyze the extracted samples using a validated HPLC-MS/MS method to quantify the concentration of the active drug from this compound.
-
Data Normalization: Normalize the quantified drug amount to the total protein concentration to express the cellular uptake as ng of drug per mg of total cell protein.
Protocol 2: Semi-Quantitative Analysis of Cellular Uptake by Fluorescence Microscopy
This protocol provides a method for visualizing the cellular uptake of fluorescently-labeled this compound.
Materials:
-
Fluorescently-labeled this compound (e.g., labeled with a lipophilic dye like DiD or by encapsulating a fluorescent marker)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glass-bottom culture dishes or chamber slides
-
PBS
-
Paraformaldehyde (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Treatment: Treat the cells with fluorescently-labeled this compound at the desired concentration and for various time points.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorescent label and DAPI.
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of the percentage of cells that have taken up fluorescently-labeled this compound and the relative amount of uptake.
Caption: Workflow for quantifying cellular uptake of fluorescently-labeled this compound by flow cytometry.
Materials:
-
Fluorescently-labeled this compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Suspension culture flasks or standard tissue culture plates
-
PBS, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (PBS with 1-2% FBS)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation: For suspension cells, collect the required number of cells. For adherent cells, detach them using trypsin-EDTA and neutralize with complete medium.
-
Treatment: Resuspend the cells in fresh medium containing the desired concentration of fluorescently-labeled this compound.
-
Incubation: Incubate the cells for the specified time points under normal culture conditions.
-
Washing: After incubation, pellet the cells by centrifugation and wash them three times with ice-cold PBS to remove excess liposomes.
-
Viability Staining (Optional): Resuspend the cells in FACS buffer and add a viability dye to exclude dead cells from the analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the fluorophore used.
-
Data Analysis: Gate on the single, viable cell population. Determine the mean fluorescence intensity (MFI) and the percentage of fluorescently-positive cells compared to an untreated control.
Disclaimer
The quantitative data presented in this document is for illustrative purposes only and is not derived from actual experimental results for this compound. Researchers should generate their own data using the protocols provided as a guide. These protocols may require optimization for specific cell lines and experimental conditions.
Application Notes and Protocols: OSI-7904L for Inducing Synthetic Lethality in Cancers with DNA Damage Response Deficiencies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the synthetic lethal relationship between OSI-7904L, a potent liposomal thymidylate synthase inhibitor, and deficiencies in the DNA Damage Response (DDR) pathway, particularly in the context of ATM and ATR kinase inhibition. By inducing replication stress through thymidylate depletion, this compound can lead to catastrophic DNA damage and cell death in cancer cells with a compromised ability to manage such stress, a classic example of synthetic lethality.
Introduction
Synthetic lethality is a promising therapeutic strategy in oncology where the co-occurrence of two genetic events is lethal to a cell, while the occurrence of either event alone is not. A prime example is the clinical success of PARP inhibitors in cancers harboring BRCA1/2 mutations. This compound is a liposomal formulation of a noncompetitive thymidylate synthase (TS) inhibitor.[1] Inhibition of TS depletes the cellular pool of deoxythymidine triphosphate (dTTP), leading to uracil (B121893) misincorporation into DNA and replication fork stalling, a phenomenon known as replication stress.
In cancer cells with intact DNA Damage Response (DDR) pathways, this replication stress is managed by kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which orchestrate cell cycle arrest and DNA repair. However, in tumors with deficiencies in these DDR pathways, the replication stress induced by this compound cannot be effectively resolved, leading to an accumulation of DNA double-strand breaks (DSBs) and subsequent apoptotic cell death. This creates a synthetic lethal vulnerability that can be exploited for therapeutic benefit. Studies have shown that inhibition of ATR can sensitize cancer cells to the effects of thymidylate synthase inhibitors like 5-fluorouracil (B62378) (5-FU), supporting the rationale for this combination strategy.[2]
Signaling Pathways and Mechanisms of Action
dot
Caption: this compound inhibits Thymidylate Synthase, leading to replication stress and DNA damage. In cells with inhibited ATM/ATR, this damage is unrepaired, resulting in apoptosis.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its synergistic potential with DDR inhibitors. Data are compiled from preclinical studies and are presented as examples. Researchers should determine these values for their specific cell lines and experimental conditions.
Table 1: Single Agent IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| HT29 | Colon Cancer | 0.17 | [3] |
| 2008 | Ovarian Cancer | 0.65 | [3] |
| Additional cell lines to be tested by the researcher |
Table 2: Synergistic Effects of Thymidylate Synthase Inhibitors with DDR Inhibitors
| Cancer Cell Line | TS Inhibitor | DDR Inhibitor | Combination Index (CI) | Synergy Level | Reference |
| Colorectal Cancer Cells | 5-FU | ATM Inhibitor (AZD0156) | < 1.0 | Synergistic | [4] |
| SAS Cells | 5-FU | ATR Inhibitor (VE-821) | < 1.0 | Synergistic | [2] |
| Colorectal Cancer Cells | 5-FU | Chk1 Inhibitor (LY2606368) | < 1.0 | Synergistic | [5] |
| Cell lines with known DDR defects | This compound | ATM/ATR Inhibitor | To be determined |
Note: Combination Index (CI) values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
dot
Caption: Workflow for in vitro validation of this compound-induced synthetic lethality with DDR inhibitors.
Cell Viability Assay to Determine IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the DDR inhibitor as single agents.
Materials:
-
Cancer cell lines (e.g., with and without known DDR defects)
-
Complete culture medium
-
96-well plates
-
This compound
-
DDR inhibitor (e.g., ATM or ATR inhibitor)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the DDR inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Combination Index (CI) Assay for Synergy Determination
Objective: To determine if the combination of this compound and a DDR inhibitor has a synergistic, additive, or antagonistic effect.
Protocol:
-
Based on the single-agent IC50 values, design a dose matrix of this compound and the DDR inhibitor. A constant ratio design is often used.
-
Perform the cell viability assay as described above with the drug combinations.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Colony Formation Assay
Objective: To assess the long-term effect of this compound and the DDR inhibitor combination on the clonogenic survival of cancer cells.
Materials:
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, the DDR inhibitor, or the combination at concentrations around their IC50 values.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Remove the medium, wash the wells with PBS, and fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)
Objective: To visualize and quantify DNA double-strand breaks (DSBs) induced by the combination treatment.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX and anti-53BP1
-
Fluorescently labeled secondary antibodies
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells with the drug combination for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides using DAPI-containing mounting medium.
-
Visualize and quantify the number of γH2AX and 53BP1 foci per nucleus using a fluorescence microscope and image analysis software.
Western Blot for DDR Pathway Proteins
Objective: To assess the activation of DDR signaling pathways by analyzing the phosphorylation status of key proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-CHK1, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the drug combination for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
BrdU Incorporation Assay for Replication Stress
Objective: To measure the rate of DNA synthesis and assess replication stress.[6][7][8]
Materials:
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
Detection antibody and substrate
-
Flow cytometer or microplate reader
Protocol:
-
Treat cells with the drug combination for the desired duration.
-
Add BrdU labeling solution to the culture medium and incubate for 1-4 hours to allow for incorporation into newly synthesized DNA.[9]
-
Fix and denature the DNA according to the manufacturer's protocol.[9]
-
Incubate with an anti-BrdU antibody.[8]
-
Add a detection antibody and substrate.[9]
-
Quantify the incorporated BrdU using a flow cytometer or a microplate reader. A decrease in BrdU incorporation indicates an inhibition of DNA synthesis and replication stress.[10]
Conclusion
The combination of this compound with inhibitors of the DNA Damage Response, such as ATM and ATR inhibitors, presents a rational and promising synthetic lethal strategy for the treatment of cancers with underlying DDR deficiencies. The protocols outlined in this document provide a framework for the preclinical evaluation of this therapeutic approach. By systematically assessing cell viability, synergy, long-term survival, DNA damage, and the underlying molecular mechanisms, researchers can validate this synthetic lethal interaction and contribute to the development of novel cancer therapies.
References
- 1. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the ATR kinase enhances 5-FU sensitivity independently of nonhomologous end-joining and homologous recombination repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between the non-classical thymidylate synthase inhibitor AG337 (Thymitaq) and cisplatin in human colon and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination of ATM and Chk1 Inhibitors Induces Synthetic Lethality in Colorectal Cancer Cells [mdpi.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
Experimental Protocol for OSI-7904L in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor. As a benzoquinazoline folate analog, its mechanism of action involves the disruption of DNA synthesis and repair by inhibiting the sole intracellular de novo source of 2'-deoxythymidine-5'-triphosphate, which is crucial for cell proliferation.[1][2] This document provides detailed protocols for evaluating the in vitro efficacy of this compound against colorectal cancer (CRC) cell lines, focusing on cell viability, apoptosis induction, and the analysis of key protein markers.
Data Presentation
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (concentration) |
| HCT-8 | Ileocecal Adenocarcinoma | Data not publicly available |
| e.g., HT-29 | Colorectal Adenocarcinoma | To be determined experimentally |
| e.g., HCT116 | Colorectal Carcinoma | To be determined experimentally |
| e.g., SW480 | Colorectal Adenocarcinoma | To be determined experimentally |
| e.g., DLD-1 | Colorectal Adenocarcinoma | To be determined experimentally |
| e.g., LoVo | Colorectal Adenocarcinoma | To be determined experimentally |
| e.g., RKO | Colorectal Carcinoma | To be determined experimentally |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116, SW480)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated or vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins such as cleaved PARP and cleaved Caspase-3.
Materials:
-
Colorectal cancer cell lines
-
6-well plates or 10 cm dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulation of colorectal cancer cell line growth by ET-1 and its inhibition by ETA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor activity for the thymidylate synthase inhibitor 1843U89 through decreased host toxicity with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following OSI-7904L Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor.[1] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, this compound disrupts the supply of nucleotides necessary for DNA synthesis, leading to cell cycle arrest and induction of apoptosis, or programmed cell death. This makes this compound a compound of interest in oncology research and drug development.
The analysis of apoptosis is a key method for evaluating the efficacy of cytotoxic agents like this compound. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population. Commonly used flow cytometry-based assays for apoptosis include Annexin V staining to detect early apoptotic changes in the cell membrane and analysis of caspase-3 activation, a key executioner caspase in the apoptotic cascade.
These application notes provide an overview of the methodologies used to assess apoptosis induced by this compound treatment using flow cytometry.
Data Presentation
While specific quantitative data for this compound-induced apoptosis from publicly available, peer-reviewed studies are limited, the following table presents representative data from a study on pemetrexed (B1662193) , another thymidylate synthase inhibitor, to illustrate the type of data generated in these experiments. PC9 cells (non-small-cell lung cancer) were treated with varying concentrations of pemetrexed for 72 hours, and apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2]
Table 1: Apoptosis in PC9 Cells Treated with a Thymidylate Synthase Inhibitor (Pemetrexed) for 72 hours [2]
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (DMSO) | 0 | 94.2 | 1.3 | 4.5 |
| Pemetrexed | 0.1 | 85.6 | 5.2 | 9.2 |
| Pemetrexed | 1 | 68.9 | 9.8 | 21.3 |
| Pemetrexed | 10 | 45.3 | 15.1 | 39.6 |
Note: This data is for pemetrexed and is intended to be representative of the effects of a thymidylate synthase inhibitor.[2]
Experimental Protocols
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptosis.
Principle:
During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[3][4] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[3] This dual-staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[2][3]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the culture medium (can be saved and pooled with harvested cells), wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin if used.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining:
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[2] Use appropriate controls to set up compensation and quadrants for analysis.
Analysis of Activated Caspase-3
This protocol is for the detection of mid-stage apoptosis.
Principle:
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[7] Caspase-3 is a key executioner caspase that is activated by both intrinsic and extrinsic apoptotic pathways.[7] Its activation involves the cleavage of pro-caspase-3 into its active form.[7] Flow cytometry assays for active caspase-3 often utilize a cell-permeable, fluorescently labeled inhibitor of caspases (FLICA), such as a fluorochrome-conjugated DEVD-FMK peptide, which irreversibly binds to the active site of caspase-3.[8][9]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Active Caspase-3 Assay Kit (e.g., containing a fluorescent DEVD-FMK reagent and wash buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the Annexin V protocol.
-
Reagent Preparation: Prepare the fluorescently labeled caspase-3 inhibitor working solution according to the manufacturer's instructions.
-
Cell Staining:
-
Harvest and wash the cells as described previously.
-
Resuspend the cells in the prepared caspase-3 inhibitor working solution.
-
Incubate for the time and temperature recommended by the kit manufacturer (typically 30-60 minutes at 37°C), protected from light.
-
-
Cell Washing: After incubation, wash the cells twice with the provided wash buffer to remove any unbound reagent.
-
Sample Analysis: Resuspend the final cell pellet in an appropriate buffer (e.g., PBS) and analyze by flow cytometry. A positive signal indicates the presence of activated caspase-3.
Visualizations
References
- 1. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 3. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pemetrexed sensitizes human lung cancer cells to cytotoxic immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raltitrexed regulates proliferation and apoptosis of HGC-27 cells by upregulating RSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
OSI-7904L liposome stability and storage conditions
This technical support center provides guidance on the stability and storage of OSI-7904L liposomes, along with troubleshooting advice for common experimental issues. The information provided is based on general principles of liposomal formulation stability, as specific proprietary data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound liposomes?
For optimal stability, this compound liposomes, like many liposomal drug formulations, should be stored at refrigerated temperatures, typically between 2°C and 8°C. It is crucial to avoid freezing, as the formation of ice crystals can disrupt the liposomal membrane and lead to leakage of the encapsulated drug. The product should also be protected from light to prevent potential degradation of the lipid components and the active pharmaceutical ingredient.
Q2: What is the expected shelf life of this compound liposomes?
The shelf life of liposomal formulations is highly dependent on the specific composition and storage conditions. While specific data for this compound is not available, similar liposomal products can have a shelf life ranging from several months to over a year when stored under recommended conditions. For long-term storage, lyophilization (freeze-drying) is a common technique used to extend the shelf life of liposomes by preserving them in a more stable dry state.[1]
Q3: Can I dilute or reconstitute this compound liposomes?
If this compound is provided as a lyophilized powder, it should be reconstituted with the specific buffer recommended by the manufacturer. The choice of buffer is critical as pH and ionic strength can significantly impact liposome (B1194612) stability. When diluting a liquid formulation, it is also essential to use a compatible buffer to avoid aggregation or destabilization of the liposomes.
Q4: What are the key signs of this compound liposome instability?
Instability in a liposomal formulation can manifest in several ways:
-
Changes in Appearance: The solution may become cloudy or show visible aggregates or precipitates.
-
Increase in Particle Size: Aggregation or fusion of liposomes will lead to an increase in the average particle size.
-
Decreased Encapsulation Efficiency: The liposomes may leak the encapsulated this compound, leading to a lower concentration of the active drug within the vesicles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Visible Aggregates or Precipitation in the Vial | Improper storage temperature (e.g., freezing or exposure to high temperatures).Incompatible diluent or buffer. | Do not use the product. Contact technical support.Ensure the use of the recommended buffer for any dilutions. |
| Inconsistent Experimental Results | Degradation of the liposomal formulation due to age or improper storage.Variability in handling and preparation for experiments. | Check the expiration date of the product.Confirm that the product has been stored under the recommended conditions.Standardize experimental protocols for handling the liposomes. |
| Low Cellular Uptake or Efficacy | Leakage of the encapsulated drug from the liposomes.Changes in liposome surface properties affecting cellular interaction. | Assess the encapsulation efficiency of the liposomes.Analyze the particle size and zeta potential to check for changes from the product's specifications. |
Liposome Stability Data (Representative)
The following tables present representative stability data for a typical liposomal formulation, illustrating the expected changes over time under different storage conditions. Note: This is not specific data for this compound and should be used for illustrative purposes only.
Table 1: Effect of Storage Temperature on Particle Size
| Storage Condition | Time Point | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 2-8°C | Initial | 120 | 0.15 |
| 3 Months | 125 | 0.16 | |
| 6 Months | 130 | 0.18 | |
| 25°C / 60% RH | Initial | 120 | 0.15 |
| 3 Months | 150 | 0.25 | |
| 6 Months | 200 (Aggregation) | 0.40 | |
| -20°C | Initial | 120 | 0.15 |
| 3 Months | 180 (Significant Increase) | 0.35 | |
| 6 Months | >300 (Unstable) | >0.50 |
Table 2: Effect of Storage Temperature on Encapsulation Efficiency
| Storage Condition | Time Point | Encapsulation Efficiency (%) |
| 2-8°C | Initial | 95 |
| 3 Months | 92 | |
| 6 Months | 88 | |
| 25°C / 60% RH | Initial | 95 |
| 3 Months | 80 | |
| 6 Months | 65 | |
| -20°C | Initial | 95 |
| 3 Months | 70 | |
| 6 Months | <50 |
Experimental Protocols
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI)
This protocol outlines the use of Dynamic Light Scattering (DLS) to measure the size distribution of the liposomes.
-
Sample Preparation: Gently mix the this compound liposome suspension. Dilute a small aliquot of the liposome suspension with the recommended buffer to a suitable concentration for DLS analysis.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate.
-
Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).
-
-
Data Analysis: Record the Z-average diameter and the PDI. An increase in these values over time can indicate liposome aggregation or fusion.
Protocol 2: Assessment of Encapsulation Efficiency
This protocol describes a common method to determine the percentage of this compound encapsulated within the liposomes.
-
Separation of Free Drug: Separate the unencapsulated (free) this compound from the liposome-encapsulated drug. This can be achieved using techniques such as:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column that separates molecules based on size. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.
-
-
Quantification of Drug:
-
Measure the total concentration of this compound in the original, unprocessed sample (Total Drug).
-
Measure the concentration of this compound in the filtrate or the fractions corresponding to the free drug (Free Drug).
-
Drug quantification can be performed using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: Workflow for assessing liposome stability under different storage conditions.
Caption: A logical flow for troubleshooting unexpected results with liposomal formulations.
References
Technical Support Center: OSI-7904L Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing OSI-7904L in preclinical models. The information focuses on understanding and managing potential off-target effects and toxicities observed during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high toxicity or animal mortality. | Dose level is too high for the specific animal model or strain. | - Review the literature for established dose ranges in similar models. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. - Ensure proper drug formulation and administration. |
| Severe weight loss or signs of gastrointestinal distress (e.g., diarrhea) in animal models. | On-target inhibition of thymidylate synthase in rapidly dividing cells of the gastrointestinal tract. | - Implement supportive care measures as per institutional guidelines. - Monitor animal weight and hydration status closely. - Consider dose reduction or adjustment of the treatment schedule. |
| Skin rashes, pruritus, or development of hand-foot syndrome-like symptoms in animal models. | A known toxicity associated with thymidylate synthase inhibitors. | - Document and grade the severity of skin reactions. - Consult with a veterinarian for potential palliative treatments. - Evaluate if the severity correlates with the dose level. |
| Evidence of myelosuppression (e.g., low blood cell counts) in hematological analysis. | On-target effect on hematopoietic progenitor cells. | - Conduct complete blood counts (CBCs) at baseline and throughout the study. - Consider dose adjustments or a less frequent dosing schedule to allow for bone marrow recovery. |
| Variability in tumor response despite consistent dosing. | Differences in tumor microenvironment, vascularization, or inherent resistance. | - Ensure consistent tumor implantation and size at the start of treatment. - Increase the number of animals per group to improve statistical power. - Evaluate the expression levels of thymidylate synthase in the tumor models. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a liposomal formulation of OSI-7904, which acts as a potent and noncompetitive inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme in the de novo synthesis of thymidine, an essential precursor for DNA synthesis and replication.[2][3] By inhibiting TS, this compound disrupts DNA replication, leading to cell death, particularly in rapidly dividing cancer cells.[2]
Q2: Are the observed toxicities of this compound in preclinical models considered "off-target" effects?
A2: The majority of toxicities observed with this compound, such as myelosuppression, stomatitis, diarrhea, and rash, are predictable and characteristic for thymidylate synthase inhibitors.[3][4] These are considered "on-target" effects because they result from the inhibition of thymidylate synthase in healthy, rapidly dividing tissues (e.g., bone marrow, gastrointestinal tract, skin). True "off-target" effects, where the drug binds to and affects other unintended proteins, have not been prominently reported in the provided search results.
Q3: How does the liposomal formulation of this compound affect its properties?
A3: The encapsulation of OSI-7904 into a liposome (B1194612) (this compound) alters the pharmacokinetic properties of the drug.[3][4] This formulation is designed to increase the drug's half-life in circulation and potentially enhance its delivery to tumor tissue.[2][5] In preclinical models, this compound has demonstrated enhanced efficacy compared to the non-liposomal parent drug or 5-FU.[3][5]
Q4: Can I use plasma homocysteine levels to predict toxicity with this compound in my preclinical models?
A4: Preclinical studies with this compound have shown that its toxicity was not significantly affected by elevated plasma homocysteine concentrations or reduced serum folate levels.[3][5] This is in contrast to other antifolate drugs like pemetrexed, where baseline homocysteine can be a predictor of toxicity.[3][5] Therefore, monitoring homocysteine levels may not be a reliable biomarker for predicting this compound-induced toxicity in preclinical experiments.
Q5: What are the reported dose-limiting toxicities (DLTs) for this compound in clinical trials?
A5: In a Phase I clinical trial, at a dose of 15.0 mg/m², dose-limiting toxicities included stomatitis, fatigue, tachyarrhythmia, rash, hand-foot syndrome, diarrhea, and fatal neutropenic sepsis.[3][4] In combination with cisplatin (B142131), DLTs at 60/12 mg/m² (cisplatin/OSI-7904L) were rash, stomatitis, dehydration, renal failure, hyperbilirubinemia, fatal neutropenic sepsis, nausea, vomiting, and ileus.[6] Fatigue was also noted as a significant toxicity.[6] These findings can help inform the types of toxicities to monitor in preclinical studies.
Experimental Protocols & Methodologies
General Protocol for In Vivo Efficacy Studies in Xenograft Models:
-
Cell Culture and Implantation:
-
Culture human tumor cells (e.g., colon, gastric) in appropriate media.
-
Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).
-
Monitor tumor growth until they reach a predetermined size for treatment initiation.
-
-
Drug Preparation and Administration:
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor animal body weight and overall health status daily.
-
At the end of the study, euthanize animals and collect tumors and other relevant tissues for analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. OSI-7904 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing OSI-7904L Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of OSI-7904L to solid tumors in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor.[1][2][3] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting TS, this compound disrupts the supply of nucleotides necessary for DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The liposomal formulation is designed to alter the pharmacokinetic properties of the parent drug, prolonging its plasma residence time and potentially enhancing its accumulation in tumor tissues.[1][2][3]
Diagram: this compound Mechanism of Action
Caption: this compound inhibits thymidylate synthase, disrupting DNA synthesis and inducing apoptosis.
Q2: My in vivo experiments with this compound show low tumor accumulation. What are the potential reasons and how can I troubleshoot this?
Low tumor accumulation of liposomal drugs like this compound is a common challenge. The primary reasons are often related to the physicochemical properties of the liposomes and the physiological barriers presented by the tumor microenvironment (TME).
Troubleshooting Guide: Low Tumor Accumulation of this compound
| Potential Cause | Troubleshooting/Optimization Strategies |
| Liposome (B1194612) Instability in Plasma | 1. Characterize Liposome Stability: Assess the in vitro stability of your this compound formulation in plasma by measuring drug leakage over time. 2. Optimize Lipid Composition: Incorporate cholesterol or lipids with a higher phase transition temperature (Tm) to increase bilayer rigidity and reduce premature drug release. 3. PEGylation: Ensure optimal PEGylation of the liposome surface to prevent opsonization and rapid clearance by the reticuloendothelial system (RES). |
| Suboptimal Liposome Size | 1. Verify Particle Size: Use dynamic light scattering (DLS) or nanoparticle tracking analysis (NTA) to confirm that the liposome size is within the optimal range for tumor accumulation (typically 70-200 nm). 2. Refine Formulation/Processing: Adjust extrusion or sonication parameters during liposome preparation to achieve the desired size distribution. |
| High Interstitial Fluid Pressure (IFP) in the Tumor | 1. Measure Tumor IFP: Use a pressure transducer or a wick-in-needle technique to quantify the IFP in your tumor model. 2. Modulate the TME: Consider co-administration of agents that can reduce IFP, such as those that target the extracellular matrix (e.g., collagenase) or normalize tumor vasculature. |
| Dense Extracellular Matrix (ECM) | 1. Histological Analysis: Use techniques like Masson's trichrome staining to visualize collagen density in tumor sections. 2. ECM-Degrading Enzymes: Pre-treat tumors with enzymes like collagenase or hyaluronidase (B3051955) to improve liposome penetration. |
| Abnormal Tumor Vasculature | 1. Assess Vascular Permeability: Use imaging techniques with contrast agents to evaluate the leakiness of the tumor vasculature. 2. Vascular Normalization: Administer anti-angiogenic agents at doses that promote the formation of more mature and functional blood vessels, which can improve drug delivery. |
Enhancing this compound Delivery by Modulating the Tumor Microenvironment (TME)
The TME presents significant barriers to effective drug delivery. The following sections provide strategies and protocols to overcome these challenges.
1. Addressing High Interstitial Fluid Pressure (IFP) and Dense Extracellular Matrix (ECM)
High IFP and a dense ECM can impede the convection and diffusion of liposomes into the tumor interstitium.
Diagram: TME Barriers to Liposomal Drug Delivery
Caption: High IFP and dense ECM in the TME hinder the delivery of liposomes to tumor cells.
Quantitative Impact of TME Modulation on Drug Delivery
| Modulation Strategy | Agent | Tumor Model | Reported Improvement in Drug Accumulation/Penetration | Reference |
| ECM Degradation | Collagenase | Pancreatic Ductal Adenocarcinoma (PDAC) | ~1% of injected dose reached the pancreas, reducing fibrotic tissue from 12.8% to 5.6%. | [4][5] |
| ECM Degradation | Collagenase | Murine Tumors | 2 to 10-fold increase in drug uptake and diffusion. | [6][7] |
| Vascular Normalization | Anti-VEGF Therapy | Various Preclinical Models | Can enhance the efficacy of cytotoxic therapies by improving drug delivery. | [8][9] |
Experimental Protocol: TME Modulation with Collagenase
This protocol describes a method for using collagenase to degrade the ECM and potentially improve the delivery of this compound.
Materials:
-
Collagenase Type I (from Clostridium histolyticum)
-
Sterile PBS
-
Tumor-bearing mice
-
This compound formulation
-
Imaging agent for quantifying liposome accumulation (e.g., a fluorescently labeled liposome)
Procedure:
-
Collagenase Preparation: Reconstitute collagenase in sterile PBS to the desired concentration (e.g., 1000 U/mL).
-
Administration:
-
Intratumoral (IT) Injection: Inject a defined volume of the collagenase solution directly into the tumor. This method allows for localized effects and can sustain a reduction in IFP for up to 24 hours.[6]
-
Intravenous (IV) Injection: Administer the collagenase solution systemically. This may lead to a more transient reduction in IFP (around 2 hours).[6]
-
-
This compound Administration: Administer the this compound formulation at a predetermined time point after collagenase treatment (e.g., 2-24 hours post-IT injection).
-
Assessment of Delivery:
-
Quantify the accumulation of a co-administered fluorescently labeled liposome in the tumor and major organs at various time points using in vivo imaging systems or ex vivo analysis of tissue homogenates.
-
Perform histological analysis of tumor sections to assess changes in collagen density.
-
2. Addressing Abnormal Tumor Vasculature
The chaotic and leaky nature of tumor blood vessels can paradoxically hinder efficient drug delivery. Vascular normalization aims to create a more functional vasculature.
Experimental Protocol: Assessing and Modulating Tumor Vasculature
A. Assessing Vascular Permeability
Materials:
-
Fluorescently labeled dextrans of varying molecular weights
-
Intravital microscopy setup or other in vivo imaging modality
-
Tumor-bearing mice with a window chamber model (for intravital microscopy)
Procedure:
-
Animal Preparation: Prepare the tumor-bearing animal for imaging.
-
Dextran (B179266) Injection: Intravenously inject a fluorescently labeled dextran.
-
Image Acquisition: Acquire images of the tumor vasculature over time.
-
Analysis: Quantify the extravasation of the fluorescent dextran from the blood vessels into the tumor interstitium as a measure of vascular permeability.
B. Vascular Normalization
Materials:
-
Vascular normalizing agent (e.g., low-dose anti-VEGF antibody)
-
Tumor-bearing mice
-
This compound formulation
Procedure:
-
Treatment with Normalizing Agent: Administer the vascular normalizing agent according to a previously established dosing regimen.
-
"Normalization Window": Identify the time window during which the tumor vasculature is considered "normalized" (this often requires preliminary studies to assess changes in vessel morphology and function).
-
This compound Administration: Administer this compound during the identified normalization window.
-
Evaluation: Assess tumor growth and this compound efficacy compared to control groups.
Troubleshooting and Further Characterization
Q3: How can I assess the stability of my this compound formulation in plasma?
Liposome stability in plasma is crucial for ensuring that the drug reaches the tumor in its encapsulated form.
Experimental Protocol: Liposome Plasma Stability Assay
Materials:
-
This compound liposomal formulation
-
Fresh human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Method for separating free drug from encapsulated drug (e.g., size exclusion chromatography, dialysis)
-
Analytical method to quantify this compound (e.g., HPLC)
Procedure:
-
Incubation: Mix the this compound formulation with plasma and a control buffer (e.g., PBS) and incubate at 37°C for various time points (e.g., 1, 4, 24 hours).
-
Separation: At each time point, separate the free (released) this compound from the liposome-encapsulated drug.
-
Quantification: Quantify the amount of this compound in the liposomal fraction.
-
Calculation: Calculate the percentage of drug retained within the liposomes over time.
Diagram: Experimental Workflow for Assessing and Improving this compound Delivery
References
- 1. A simple method for measuring interstitial fluid pressure in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
- 4. Collagenase Nanoparticles Enhance the Penetration of Drugs into Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Digesting a Path Forward: The Utility of Collagenase Tumor Treatment for Improved Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NORMALIZATION OF THE VASCULATURE FOR TREATMENT OF CANCER AND OTHER DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Optimizing OSI-7904L dosage to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSI-7904L. The focus is on optimizing dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a liposomal formulation of OSI-7904, a potent and noncompetitive inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3] By inhibiting TS, this compound depletes the cellular pool of dTMP, which leads to the inhibition of DNA replication and repair, ultimately causing cell death. A key feature of the parent compound, OSI-7904, is that it does not require polyglutamation for its activity, unlike other folate-based inhibitors.[2][3] The liposomal encapsulation of this compound is designed to alter the drug's pharmacokinetic properties, prolonging its plasma residence time and potentially enhancing its localization to tumor tissues.[3][4]
Q2: What are the most common toxicities observed with this compound?
In clinical studies, the principal toxicities associated with this compound administration are generally predictable for thymidylate synthase inhibitors.[2] The most frequently reported adverse events include:
-
Myelosuppression (a decrease in bone marrow activity, resulting in fewer red blood cells, white blood cells, and platelets)[2]
Q3: What are the dose-limiting toxicities (DLTs) of this compound?
Dose-limiting toxicities are severe side effects that prevent further dose escalation. For this compound, DLTs were observed at higher dose levels in Phase I clinical trials. These include:
-
Severe dermatologic toxicities, including rash and hand-foot syndrome[2][4]
-
Severe gastrointestinal toxicities, such as diarrhea and stomatitis[3][4]
-
Grade 3 fatigue[3]
-
Fatal neutropenic sepsis (a life-threatening reaction to infection in patients with a low white blood cell count)[2][3][4]
Q4: Is there a biomarker to predict which subjects are at higher risk for toxicity?
Researchers have investigated potential biomarkers. For some antifolate drugs, elevated baseline plasma homocysteine levels can predict increased toxicity. However, for this compound, studies have shown no significant relationship between baseline homocysteine concentrations and the development of toxicity.[3][4][5] Therefore, plasma homocysteine is not considered a reliable predictive biomarker for this compound-induced toxicity.
Troubleshooting Guides
Q5: We are observing higher-than-expected cytotoxicity in our in vitro experiments, even at low concentrations. What are the potential causes and solutions?
This issue can stem from several factors related to the experimental setup or the specific cell line used. Refer to the troubleshooting workflow below.
Caption: Troubleshooting workflow for high in vitro cytotoxicity.
Q6: Our in vivo animal models are showing severe myelosuppression and intestinal toxicity. How can we optimize the dosage to mitigate these effects?
Severe toxicity in animal models is a critical issue. Preclinical studies in mice have identified the bone marrow and intestines as primary sites of toxicity for this compound.[6] Consider the following strategies:
-
Dose Reduction: The most direct approach is to reduce the dose. Based on clinical data, toxicity is dose-dependent. A dose reduction of 25-50% can be a starting point for re-evaluation.
-
Schedule Modification: The approved clinical schedule is a single infusion every 21 days.[2] If your experimental plan allows, consider fractionating the dose (e.g., administering a lower dose more frequently) to reduce peak plasma concentrations (Cmax), which may lessen acute toxicity.
-
Supportive Care: Implement supportive care measures standard in preclinical oncology. This can include fluid support to prevent dehydration and the use of hematopoietic growth factors (e.g., G-CSF) to ameliorate neutropenia, though this will add a variable to your experiment.
-
Re-evaluate the Model: Ensure the animal strain and species are appropriate. Pharmacokinetics and drug metabolism can vary significantly, impacting the toxicity profile.
Data Presentation
Table 1: Phase I Single-Agent Dose Escalation and Toxicity of this compound [2][4]
| Dose Level (mg/m²) | Number of Patients | Key Observed Toxicities | Dose-Limiting Toxicities (DLTs) |
| 0.4 - 9.6 | ~20 | Mild to moderate rash, pruritus, fatigue, stomatitis | Minimal toxicity reported |
| 12.0 | 10 | Rash, pruritus, lethargy, stomatitis, myelosuppression | None observed at this level; identified as Recommended Phase II Dose |
| 15.0 | 2 | Severe stomatitis, fatigue, rash, hand-foot syndrome, diarrhea | Yes (Both patients). Included fatal neutropenic sepsis in one patient. |
Table 2: Phase I Combination Therapy (this compound + Cisplatin) Dose Escalation and Toxicity [3][5]
| This compound Dose (mg/m²) | Cisplatin (B142131) Dose (mg/m²) | Number of Patients | Key Observed Toxicities | Dose-Limiting Toxicities (DLTs) |
| 6 | 60 | 3+ | Mild fatigue, nausea | None |
| 9 | 60 | 6 | Grade 3 fatigue | Yes (2 of 6 patients) |
| 12 | 60 | 2 | Rash, stomatitis, dehydration, renal failure, fatal neutropenic sepsis, nausea, vomiting | Yes (Both patients) |
| 7.5 | 60-75 | 13 | Mild to moderate fatigue, nausea | None; 75/7.5 mg/m² identified as Recommended Phase II Dose |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a framework for determining the cytotoxic effect of this compound on a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS or DMSO, confirm solubility). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 8-10 concentrations covering a 4-log range).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only wells as a negative control and wells with no cells as a background control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72-96 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the negative control: (Absorbance of treated well / Absorbance of control well) * 100. Plot the viability against the drug concentration (log scale) to determine the IC50 value.
Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.
Protocol 2: Key Steps for Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines the essential steps for measuring drug concentration, based on methods used in clinical trials.[4]
-
Sample Collection: Collect blood samples into EDTA-containing tubes. Immediately place on ice and centrifuge (e.g., at 1,500 x g for 10 minutes) to separate the plasma. Store plasma at -70°C or lower until analysis.
-
Protein Precipitation: Thaw plasma samples. To a small volume of plasma (e.g., 150 µL), add a larger volume of cold organic solvent (e.g., 750 µL of methanol) containing a suitable internal standard (e.g., a methylated version of OSI-7904). Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Supernatant Evaporation: Carefully transfer the supernatant to a new tube and evaporate it to dryness, typically using a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 300 µL) of the mobile phase starting condition or a suitable aqueous solution.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a liquid chromatography-tandem mass spectrometry system.
-
Chromatography: Use a suitable column (e.g., C18) to separate this compound from other plasma components.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in a selective reaction monitoring (SRM) mode to specifically detect and quantify the parent-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound spiked into control plasma. Use the peak area ratio of the analyte to the internal standard to determine the concentration in the unknown samples.
Signaling Pathway Visualization
Caption: Mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I, pharmacokinetic and biological correlative study of this compound, a novel liposomal thymidylate synthase inhibitor, and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Common adverse effects of OSI-7904L in animal studies
This technical support guide provides researchers, scientists, and drug development professionals with information on the common adverse effects of OSI-7904L observed in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for toxicity with this compound in animal models?
Based on preclinical data, the primary toxicities of the liposomal formulation, this compound, in mice are observed in the intestines, bone marrow, and thymus. In contrast, minimal toxicity has been noted in the lungs and liver.[1] For the non-liposomal parent compound, OSI-7904 (also known as 1843U89 or GW1843), intestinal toxicity has been a significant finding in both mice and dogs.[2][3]
Q2: Are there established methods to mitigate the toxicity of this compound in animal studies?
Yes, for the non-liposomal form of OSI-7904 (1843U89), co-administration of oral folic acid has been shown to reduce host toxicity. Specifically, oral folic acid given 30 minutes prior to the intravenous administration of 1843U89 increased the maximum tolerated dose and the lethal dose in both dogs and mice by mitigating intestinal toxicity.[2][3] While preclinical studies with the liposomal formulation this compound suggested that its toxicity was not significantly affected by reductions in serum folate or elevations in plasma homocysteine, the strategy of folic acid co-administration remains a relevant consideration based on the data from its parent compound.
Q3: What is the general mechanism of action for this compound that leads to these adverse effects?
This compound is a potent inhibitor of thymidylate synthase (TS). This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. By inhibiting TS, this compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cells such as those found in the bone marrow and gastrointestinal tract. This mechanism is characteristic of thymidylate synthase inhibitors as a class of anticancer agents.
Troubleshooting Guide
Issue: High incidence of gastrointestinal toxicity (e.g., diarrhea, weight loss) is observed in ongoing animal studies.
Troubleshooting Steps:
-
Review Dosing and Formulation: Confirm the correct dosage and administration of this compound. The liposomal formulation has a different toxicity profile and potency compared to the non-liposomal form.[1]
-
Consider Folic Acid Supplementation: Based on studies with the parent compound (1843U89), the introduction of an oral folic acid supplement prior to this compound administration could be investigated to potentially ameliorate intestinal toxicity.[2][3]
-
Monitor Hematological Parameters: Given the potential for myelosuppression (bone marrow toxicity), closely monitor complete blood counts (CBCs) to detect early signs of hematological toxicity.
-
Supportive Care: Implement supportive care measures for the animals, such as fluid and electrolyte replacement, to manage symptoms of gastrointestinal distress.
Data on Adverse Effects
The following tables summarize the qualitative findings on the adverse effects of OSI-7904 and its liposomal formulation, this compound, in animal studies. Please note that specific quantitative data from these preclinical studies is limited in the public domain.
Table 1: Summary of Observed Adverse Effects of this compound and OSI-7904 in Animal Models
| Formulation | Animal Model | Primary Target Organs for Toxicity | Mitigating Factors | Reference |
| This compound | Mouse | Intestines, Bone Marrow, Thymus | Not specified | [1] |
| OSI-7904 (1843U89) | Mouse, Dog | Intestines | Oral Folic Acid | [2][3] |
Experimental Protocols and Workflows
While specific, detailed protocols for the toxicology studies of this compound are not publicly available, a generalized experimental workflow for assessing the toxicity of a thymidylate synthase inhibitor in animal models is provided below.
General Workflow for a Preclinical Toxicology Study
Caption: Generalized workflow for a preclinical toxicology study of an investigational drug.
Signaling Pathway
The mechanism of action of this compound involves the inhibition of thymidylate synthase, a key enzyme in the DNA synthesis pathway.
Caption: Inhibition of Thymidylate Synthase by this compound disrupts DNA synthesis.
References
Technical Support Center: OSI-7904L and Normal Cell Proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSI-7904L. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments focused on the impact of this compound on normal cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor.[1] Its mechanism of action is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is an essential precursor for DNA synthesis.[2][3] By inhibiting TS, this compound leads to a depletion of the thymidine (B127349) triphosphate (dTTP) pool, which in turn disrupts DNA replication and repair, ultimately causing cell cycle arrest in the S-phase and inducing apoptosis (programmed cell death).
Q2: What are the expected effects of this compound on normal, healthy cells?
As a thymidylate synthase inhibitor, this compound's effects are most pronounced in rapidly dividing cells that have a high demand for DNA synthesis. In a clinical setting, this manifests as toxicities in tissues with high cell turnover, such as the bone marrow (leading to myelosuppression), gastrointestinal tract (causing stomatitis and diarrhea), and hair follicles.[1][3] Therefore, in in vitro experiments, it is expected that this compound will inhibit the proliferation of normal, rapidly dividing cell lines. The extent of this inhibition will be dose-dependent.
Q3: Are there known off-target effects of this compound on normal cell proliferation?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound on normal cell proliferation. The observed toxicities in clinical trials are generally considered to be on-target effects related to the inhibition of thymidylate synthase in healthy, proliferating cells.[1][3]
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Cytotoxicity in Normal Cell Lines
Q: I am observing either much higher or much lower than expected cytotoxicity when treating my normal cell line with this compound. What could be the cause?
A: Several factors could contribute to this discrepancy. Here is a troubleshooting workflow to help you identify the potential cause:
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Detailed Explanations:
-
Liposomal Formulation Handling: this compound is a liposomal drug. The stability and dispersion of the liposomes are critical for consistent results. Ensure the vial is gently inverted to resuspend the liposomes before dilution. Avoid vigorous vortexing, which can disrupt the liposomes.
-
Assay Compatibility: Common colorimetric cytotoxicity assays, such as the MTT assay, can be affected by the lipid components of liposomes, leading to inaccurate readings. It is recommended to use a luminescent-based assay that measures ATP levels (e.g., CellTiter-Glo®) as these are generally less prone to interference from liposomes. Always include a control with "empty" liposomes (without the drug) to assess any baseline effect of the vehicle on the cells or the assay.
-
Cell Line Proliferation Rate: The cytotoxic effects of thymidylate synthase inhibitors are most pronounced in actively dividing cells. If you are using a slow-growing normal cell line, you may observe lower cytotoxicity. It is advisable to use a well-characterized, highly proliferative cell line as a positive control. Ensure your cells are in the logarithmic growth phase when the drug is applied.
-
Reagent Concentration and Stability: Verify the concentration of your this compound stock solution. As an antifolate analog, precipitation in aqueous media can be a concern. Visually inspect your stock and working solutions for any precipitates.
Issue 2: Difficulty in Reproducing Results
Q: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?
A: Reproducibility issues often stem from minor variations in experimental protocols. Here are key areas to standardize:
-
Cell Seeding Density: Ensure the same number of viable cells are seeded in each well for every experiment.
-
Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Incubation Time: The duration of drug exposure should be precisely controlled.
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Data Presentation
Disclaimer: Publicly available in vitro data on the specific IC50 values of this compound for normal human cell lines is limited. The following table provides representative IC50 values for other thymidylate synthase inhibitors to give a general indication of the expected cytotoxicity in normal versus cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 5-Fluorouracil | NHDF | Normal Human Dermal Fibroblasts | >30 | [4] |
| MCF-7 | Breast Cancer | 4.23 | [4] | |
| T47-D | Breast Cancer | 1.84 | [4] | |
| LNCaP | Prostate Cancer | 4.31 | [4] | |
| HepaRG | Liver Cancer | 2.12 | [4] | |
| Caco-2 | Colorectal Cancer | 1.95 | [4] | |
| Pemetrexed (B1662193) | A549 | Non-Small Cell Lung Cancer | 1.82 | [5] |
| HCC827 | Non-Small Cell Lung Cancer | 1.54 | [5] | |
| H1975 | Non-Small Cell Lung Cancer | 3.37 | [5] |
Experimental Protocols
Cell Viability Assay (Luminescent-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a vehicle control (if applicable).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
Lysis and Luminescence Measurement: Following incubation, use a commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®). Add the reagent to each well, incubate as per the manufacturer's instructions to lyse the cells and stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the cells in PBS and stain with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated cell cycle arrest.
Caption: Workflow for assessing the impact of this compound on cell proliferation.
References
- 1. Liposome-based high-throughput and point-of-care assays toward the quick, simple, and sensitive detection of neutralizing antibodies against SARS-CoV-2 in patient sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
OSI-7904L batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSI-7904L. The information is presented in a question-and-answer format to address common issues encountered during experimentation, with a focus on potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a liposomal formulation of OSI-7904, a potent, noncompetitive inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The liposomal formulation is designed to improve the pharmacokinetic profile and therapeutic index of the active compound.[2][3]
Q2: What is the composition of the this compound liposomes?
Based on clinical trial information, the this compound liposomes are small, unilamellar vesicles. The vesicle membranes are composed of hydrogenated soy phosphatidylcholine and cholesterol.[3]
Q3: What is the expected size range of this compound liposomes?
The liposomes of this compound are reported to have a diameter ranging from 20 to 80 nm.[3]
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability in experimental results can be a significant challenge. The following guide addresses potential issues related to the physicochemical properties of this compound.
Q4: We are observing inconsistent efficacy of this compound between different lots. What could be the cause?
Inconsistent efficacy can stem from several factors related to the liposomal formulation. The primary aspects to investigate are the physical and chemical integrity of the different batches. Key parameters that can vary and affect biological activity include:
-
Liposome (B1194612) Size and Polydispersity: Variations in the size distribution of the liposomes can alter their biodistribution and cellular uptake, thereby affecting efficacy.
-
Encapsulation Efficiency: A lower-than-expected encapsulation efficiency in a particular batch means less active drug is being delivered to the target cells.
-
Drug Stability: The encapsulated OSI-7904, a taxane (B156437) derivative, may be prone to degradation, affecting its potency.
To troubleshoot this, a systematic characterization of the problematic batch is recommended.
Q5: How can we assess the quality of a new batch of this compound?
A comprehensive quality assessment of a new batch of this compound should involve the characterization of its key physicochemical properties. The following table summarizes the critical quality attributes and recommended analytical methods.
| Critical Quality Attribute | Recommended Analytical Method | Acceptance Criteria (Typical) | Potential Impact of Deviation |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 20 - 80 nm | Altered pharmacokinetics and cellular uptake |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Inconsistent and unpredictable biological performance |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -30 mV (for neutral liposomes) | Increased aggregation and reduced stability |
| Encapsulation Efficiency (%) | HPLC after liposome lysis | > 80% | Reduced potency and efficacy |
| Purity of Encapsulated Drug | HPLC | > 98% | Inaccurate dosing and potential off-target effects |
Q6: We suspect our this compound solution is aggregating. How can we confirm this and what can be done?
Aggregation of liposomes can lead to a significant loss of activity and is a common issue.
-
Confirmation: Aggregation can be detected by a noticeable increase in the mean particle size and PDI as measured by DLS. Visual inspection for turbidity or precipitation can also be an indicator.
-
Causes and Solutions:
-
Improper Storage: Ensure the product is stored at the recommended temperature (typically 2-8°C) and protected from light. Avoid freezing, as this can disrupt the liposome structure.
-
Buffer Incompatibility: The ionic strength and pH of the dilution buffer can impact liposome stability. It is advisable to use the buffer system recommended by the supplier or a buffer with low ionic strength.
-
Mechanical Stress: Vigorous vortexing or shaking can induce aggregation. Gentle inversion is recommended for mixing.
-
Q7: The encapsulated OSI-7904 appears to be degrading. What are the likely causes and how can we minimize this?
OSI-7904 is a taxane derivative, and this class of compounds can be susceptible to hydrolysis and epimerization.
-
pH Stability: Taxanes generally exhibit maximal stability in a slightly acidic pH range (around pH 4). If the experimental conditions involve prolonged incubation in neutral or alkaline buffers, degradation can be accelerated.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Minimization Strategies:
-
Prepare fresh dilutions of this compound for each experiment.
-
Minimize the time the compound is kept in solution at room temperature or higher.
-
If possible, maintain the pH of the experimental medium within a range that ensures the stability of the encapsulated drug.
-
Experimental Protocols
Protocol 1: Determination of Liposome Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Allow the this compound vial to equilibrate to room temperature.
-
Gently invert the vial 5-10 times to ensure a homogenous suspension. Do not vortex.
-
Dilute a small aliquot of the this compound suspension in an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration suitable for DLS analysis (typically in the range of 0.1-1 mg/mL of lipid).
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Equilibrate the sample in the DLS instrument at 25°C for 2-3 minutes.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Acquire at least three independent measurements.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
The Z-average should fall within the expected range for this compound (20-80 nm), and the PDI should ideally be below 0.2 for a monodisperse sample.
-
Protocol 2: Determination of Encapsulation Efficiency by HPLC
-
Separation of Free Drug from Liposomes:
-
Use size exclusion chromatography (SEC) to separate the liposome-encapsulated drug from the free drug.
-
Equilibrate a Sephadex G-50 column with a suitable buffer (e.g., PBS).
-
Apply a known volume of the this compound suspension to the column.
-
Elute the liposomes with the same buffer and collect the fractions corresponding to the liposome peak (typically the void volume).
-
-
Quantification of Total Drug:
-
Take an aliquot of the original this compound suspension.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol (B129727) or a detergent solution like 1% Triton X-100) to release the encapsulated drug.
-
Quantify the total drug concentration using a validated HPLC method.
-
-
Quantification of Encapsulated Drug:
-
Take an aliquot of the liposome fraction collected from the SEC column.
-
Disrupt the liposomes as described above.
-
Quantify the encapsulated drug concentration using the same HPLC method.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = (Concentration of Encapsulated Drug / Concentration of Total Drug) x 100
-
Visualizations
Caption: Mechanism of action of this compound.
References
Validation & Comparative
A Preclinical Showdown: OSI-7904L vs. 5-Fluorouracil in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of OSI-7904L and the long-standing chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). This document synthesizes available data on their mechanisms of action, efficacy in in vivo models, and the underlying experimental methodologies.
Executive Summary
This compound, a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor, has demonstrated superior preclinical antitumor efficacy compared to the traditional antimetabolite 5-fluorouracil (5-FU) in human tumor xenograft models.[1] While both agents target the critical enzyme thymidylate synthase, involved in DNA synthesis and repair, this compound's liposomal delivery system appears to confer an enhanced therapeutic index. This guide will delve into the specifics of their mechanisms, present the available preclinical comparative data, and detail the experimental protocols utilized in these foundational studies.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and 5-FU ultimately disrupt the synthesis of thymidine, a crucial component of DNA, by inhibiting thymidylate synthase. However, their approaches to this inhibition and their broader cellular effects differ significantly.
This compound: A Targeted, Liposomal Approach
This compound is a liposome-encapsulated version of OSI-7904 (also known as GW1843U89), a noncompetitive inhibitor of thymidylate synthase.[2][3] Its key characteristics include:
-
Direct TS Inhibition: this compound's active component directly binds to and inhibits thymidylate synthase.
-
No Polyglutamation Required: Unlike some other TS inhibitors, its activity is not dependent on intracellular polyglutamation.[4]
-
Liposomal Delivery: The liposomal formulation is designed to enhance the drug's pharmacokinetic profile, leading to prolonged plasma residence time and potentially increased accumulation in tumor tissues.[2][4]
5-Fluorouracil: A Multi-Pronged Antimetabolite
5-FU, a fluorinated pyrimidine (B1678525) analog, has a more complex mechanism of action following its intracellular conversion to several active metabolites:
-
Thymidylate Synthase Inhibition: Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis.
-
RNA and DNA Damage: Other metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to disruption of RNA processing and DNA damage.
Recent research suggests that in gastrointestinal cancers, the cytotoxic effects of 5-FU are primarily driven by its interference with RNA synthesis.
Head-to-Head: Preclinical Efficacy in Xenograft Models
Preclinical studies utilizing human tumor xenografts in mice have been pivotal in demonstrating the potential advantages of this compound over 5-FU.
Superior Antitumor Activity of this compound
In a human colon adenocarcinoma xenograft model in mice, this compound exhibited superior antitumor efficacy when compared directly with 5-fluorouracil.[1] Furthermore, the studies indicated that this compound could be administered less frequently than its parent compound, OSI-7904, while still achieving greater inhibition of tumor growth.[1] This suggests a more convenient dosing schedule and a potentially wider therapeutic window for the liposomal formulation.
While specific quantitative data from direct comparative studies is limited in the public domain, the consistent reporting of this compound's enhanced efficacy in preclinical models underscores its potential as a more potent thymidylate synthase inhibitor.
Experimental Protocols: A Look Under the Hood
To provide context for the preclinical findings, this section outlines the typical experimental methodologies employed in the evaluation of these anticancer agents.
In Vivo Xenograft Studies
-
Animal Models: Studies commonly utilize immunodeficient mice (e.g., nude or SCID mice) to allow for the growth of human tumor xenografts.
-
Tumor Implantation: Human cancer cell lines, such as colon adenocarcinoma cells, are subcutaneously injected into the flanks of the mice. Tumor growth is monitored regularly by measuring tumor volume.
-
Dosing Regimens:
-
This compound: Administered intravenously at various dose levels and schedules to determine the maximum tolerated dose and optimal therapeutic regimen.
-
5-Fluorouracil: Typically administered intraperitoneally or intravenously. A common dosing schedule in mouse models is daily administration for a set number of days.
-
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in treated groups to those in a control (vehicle-treated) group. Other endpoints may include tumor regression and survival analysis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Comparative mechanisms of this compound and 5-Fluorouracil.
Caption: Workflow of a typical preclinical xenograft study.
Conclusion
The available preclinical evidence strongly suggests that this compound is a highly potent thymidylate synthase inhibitor with a superior efficacy profile to 5-FU in xenograft models of human cancer. Its liposomal formulation likely contributes to an improved pharmacokinetic and pharmacodynamic profile, allowing for greater tumor growth inhibition with a potentially more favorable dosing schedule. While further detailed quantitative data from direct head-to-head preclinical studies would be beneficial for a more granular comparison, the existing findings position this compound as a promising agent in the landscape of cancer therapeutics targeting thymidylate synthase. This guide provides a foundational understanding for researchers and drug developers evaluating the potential of this next-generation TS inhibitor.
References
A Head-to-Head Battle for Thymidylate Synthase Inhibition: OSI-7904L vs. Pemetrexed
In the landscape of cancer therapeutics, the inhibition of thymidylate synthase (TS) remains a cornerstone of chemotherapy, effectively halting the production of a crucial DNA building block and thereby impeding cancer cell proliferation. Two notable agents in this class are OSI-7904L, a potent noncompetitive inhibitor, and pemetrexed (B1662193), a multi-targeted antifolate. This guide provides a detailed, objective comparison of their performance, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Mechanism and Potency
This compound and pemetrexed, while both targeting thymidylate synthase, exhibit fundamental differences in their mechanism of action and cellular processing. This compound is a noncompetitive inhibitor of TS with a high degree of potency, evidenced by a low picomolar inhibition constant (Ki). A key feature of this compound is that its activity is independent of polyglutamation, a cellular process that adds glutamate (B1630785) residues to increase intracellular drug retention and activity. In contrast, pemetrexed is a multi-targeted antifolate that not only inhibits TS but also other enzymes in the folate pathway, namely dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). The efficacy of pemetrexed is critically dependent on its conversion to polyglutamated forms within the cancer cell.
| Feature | This compound | Pemetrexed |
| Primary Target | Thymidylate Synthase (TS) | Thymidylate Synthase (TS) |
| Secondary Targets | None identified | Dihydrofolate Reductase (DHFR), Glycinamide Ribonucleotide Formyltransferase (GARFT)[1] |
| Mechanism of TS Inhibition | Noncompetitive | Competitive (with respect to folate cofactor) |
| Polyglutamation Requirement | Not required for activity[2] | Required for optimal activity and intracellular retention[1] |
| Potency (Enzyme Inhibition) | Ki = 90 pmol/L | Polyglutamated forms are potent inhibitors |
In Vitro Cytotoxicity: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's effectiveness in vitro. While direct head-to-head comparative studies are limited, data from various studies provide insights into the cytotoxic potential of both agents across different cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Pemetrexed IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | Data not available | 1820 ± 170[3] |
| HCC827 | Non-Small Cell Lung Cancer | Data not available | 1540 ± 300[3] |
| H1975 | Non-Small Cell Lung Cancer | Data not available | 3370 ± 140[3] |
| Gastric Cancer Cell Lines | Gastric Cancer | Data not available | 17 - 310[1] |
Note: IC50 values can vary depending on experimental conditions such as cell density and assay duration. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
Mechanism of Thymidylate Synthase Inhibition
References
- 1. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a B7-H3 Targeting Antibody Enhancing NK Cell-Mediated Cytotoxicity for Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of OSI-7904L Across Diverse Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of OSI-7904L, a novel liposomal thymidylate synthase (TS) inhibitor, across various cancer cell lines. The data presented is intended to offer an objective overview of the compound's performance and is supported by experimental details to aid in research and development efforts. While extensive clinical trial data for this compound is available, this guide focuses on the preclinical in vitro data for its parent compound, OSI-7904 (also known as 1843U89), as the liposomal formulation is designed to alter pharmacokinetics in vivo while maintaining the same fundamental mechanism of action at the cellular level. It has been noted that the parent compound is as potent as its polyglutamated analogues, making its in vitro data highly relevant.
Quantitative Efficacy of OSI-7904 (1843U89) in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of OSI-7904 in a panel of human cancer cell lines. This data provides a quantitative measure of the compound's potency and allows for a direct comparison of its cytotoxic effects across different cancer types.
| Cell Line | Cancer Type | IC50 (nM) |
| C85 | Colon Adenocarcinoma | 1.8 |
| C86 | Colon Adenocarcinoma | 2.5 |
| C18 | Colon Adenocarcinoma | 3.6 |
| C29 | Colon Adenocarcinoma | 4.2 |
| HCT-8 | Ileocecal Adenocarcinoma | Data not quantified, but noted to be sensitive |
| Ovarian Cancer Cell Line 1 | Ovarian Cancer | Data not quantified |
| Ovarian Cancer Cell Line 2 | Ovarian Cancer | Data not quantified |
| Ovarian Cancer Cell Line 3 | Ovarian Cancer | Data not quantified |
| Epidermoid Cancer Cell Line | Epidermoid Carcinoma | Data not quantified |
| Osteosarcoma Cell Line | Osteosarcoma | Data not quantified |
| Breast Cancer Cell Line | Breast Cancer | Data not quantified |
Note: While a study by Duch et al. (1996) tested the sensitivity of eight cancer cell lines to 1843U89, specific IC50 values were not provided in the abstract.[1] The IC50 values for the colon adenocarcinoma cell lines are from a study by Anderson et al. (1998).[2]
Experimental Protocols
The determination of the cytotoxic activity of OSI-7904 is typically performed using cell viability assays. The following is a detailed methodology for a standard MTT assay, which can be adapted for the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound or OSI-7904
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug.
-
Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the drug incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for its in vitro evaluation.
Caption: Mechanism of Action of this compound.
Caption: In Vitro Cytotoxicity Experimental Workflow.
References
- 1. Enhanced antitumor activity for the thymidylate synthase inhibitor 1843U89 through decreased host toxicity with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and drug sensitivity of four newly established colon adenocarcinoma cell lines to antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: OSI-7904L and Raltitrexed in Cancer Therapy
In the landscape of cancer therapeutics, the inhibition of thymidylate synthase (TS) remains a cornerstone of chemotherapy, effectively halting DNA synthesis and tumor proliferation. Among the agents developed to target this critical enzyme, OSI-7904L and raltitrexed (B1684501) have emerged as significant compounds. This guide provides a detailed, data-supported comparison of their performance, mechanism of action, and clinical profiles to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and raltitrexed are both potent inhibitors of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine (B127349) triphosphate, a necessary precursor for DNA replication. While they share a common target, their pharmacological profiles exhibit key differences. This compound is a non-competitive inhibitor encapsulated in a liposomal formulation, which enhances its plasma residence time.[1][2] In contrast, raltitrexed is a folate analog that acts as a direct and specific TS inhibitor and requires intracellular polyglutamation for maximal activity and retention.[3][4] These distinctions in their mechanism and formulation contribute to differences in their efficacy, safety, and clinical application.
Mechanism of Action
Both this compound and raltitrexed disrupt DNA synthesis by inhibiting thymidylate synthase. However, the specifics of their interaction with the enzyme and their cellular processing differ significantly.
This compound is a liposomal formulation of a potent, non-competitive thymidylate synthase inhibitor.[1][2] Its non-competitive nature means it binds to a site on the enzyme distinct from the substrate binding site, leading to a form of inhibition that is not overcome by increasing substrate concentrations. A key feature of this compound is that its parent compound is as potent as its polyglutamated forms, indicating that polyglutamation is not essential for its antitumor activity.[5][6] The liposomal encapsulation of this compound alters the disposition of the parent drug, resulting in a prolonged plasma residence time.[1]
Raltitrexed is a quinazoline (B50416) folate analogue that acts as a direct and specific inhibitor of thymidylate synthase.[7] It is transported into cells via the reduced folate carrier.[8][9] Once inside the cell, raltitrexed is extensively metabolized by the enzyme folylpolyglutamate synthetase to more potent polyglutamate derivatives.[3][10] These polyglutamated forms are retained within the cell and have an approximately 100-fold greater inhibitory potency than the parent compound, leading to prolonged inhibition of TS.[11] This inhibition leads to DNA fragmentation and cell death.[8][9]
References
- 1. Phase I study of this compound, a novel liposomal thymidylate synthase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OSI-7904 - Wikipedia [en.wikipedia.org]
- 3. Raltitrexed - Wikipedia [en.wikipedia.org]
- 4. 'Tomudex' (raltitrexed) development: preclinical, phase I and II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Raltitrexed | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 11. Clinical and preclinical pharmacokinetics of raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: OSI-7904L in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of OSI-7904L with Other Chemotherapies
This compound, a liposomal formulation of a potent thymidylate synthase (TS) inhibitor, has demonstrated promising antitumor activity in preclinical and clinical settings. Its mechanism of action, the inhibition of the crucial enzyme for DNA synthesis, thymidylate synthase, provides a strong rationale for its use in combination with other chemotherapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapies, supported by available experimental data, to inform further research and drug development.
Synergistic Effects with Platinum-Based Chemotherapies
Preclinical evidence strongly suggests a synergistic relationship between this compound and platinum-based chemotherapy agents, namely cisplatin (B142131) and oxaliplatin (B1677828). These findings have paved the way for clinical investigations into these combinations.
Preclinical Evidence of Synergy
A key preclinical study investigating the combination of this compound with cisplatin and oxaliplatin in human colon tumor xenograft models (COLO 205) reported "supra-additive interactions".[1] The most significant efficacy was observed when cisplatin was administered 30 minutes prior to this compound, suggesting a sequence-dependent synergy.[1] While the term "supra-additive" indicates a greater-than-expected effect from the combination, specific quantitative data such as tumor growth inhibition (TGI) percentages or Combination Index (CI) values from this study are not publicly available in detail.
The proposed mechanism for this synergy lies in the complementary actions of the two drug classes. Platinum agents induce DNA damage, primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis. By inhibiting thymidylate synthase, this compound depletes the pool of thymidine (B127349) triphosphate (dTTP), a necessary precursor for DNA synthesis and repair. This depletion may potentiate the effects of platinum-induced DNA damage by hindering the cancer cells' ability to repair the damage, thereby leading to enhanced cell death.
Caption: Proposed mechanism of synergy between this compound and platinum agents.
Clinical Corroboration
The promising preclinical results led to a Phase I clinical trial of this compound in combination with cisplatin for patients with advanced solid tumors.[1] This study established the safety and recommended Phase II dose for the combination.
| Parameter | Value | Reference |
| Recommended Phase II Dose | ||
| This compound | 7.5 mg/m² | [1] |
| Cisplatin | 75 mg/m² | [1] |
| Schedule | Both administered intravenously on Day 1 of a 21-day cycle | [1] |
| Observed Toxicities | Fatigue, nausea, and vomiting were the dose-limiting toxicities. | [1] |
Potential Synergies with Other Chemotherapies
While robust preclinical and clinical data for this compound in combination with other classes of chemotherapies are limited, the mechanism of action of thymidylate synthase inhibition suggests potential for synergistic interactions with other agents that disrupt DNA synthesis or rely on an active DNA damage response.
Gemcitabine (B846)
Gemcitabine is a nucleoside analog that, once intracellularly phosphorylated, inhibits ribonucleotide reductase and competes with dCTP for incorporation into DNA, ultimately leading to the inhibition of DNA synthesis. The combination of a thymidylate synthase inhibitor with gemcitabine could theoretically lead to a more profound and sustained disruption of DNA replication by targeting different essential components of the DNA synthesis machinery. However, no specific preclinical studies evaluating the synergistic effects of this compound with gemcitabine have been identified in the conducted literature search.
Carboplatin (B1684641)
Carboplatin, another platinum-based agent, shares a similar mechanism of action with cisplatin, inducing DNA damage. Given the observed synergy between this compound and cisplatin, a similar synergistic interaction with carboplatin is plausible. However, specific preclinical data on the combination of this compound and carboplatin are not currently available.
Experimental Protocols
Detailed experimental protocols for the pivotal preclinical studies assessing the synergy of this compound are not fully available in the public domain. However, a general methodology for evaluating synergy in xenograft models is outlined below.
In Vivo Xenograft Synergy Study Workflow
Caption: General workflow for assessing in vivo synergy in a xenograft model.
Key Methodological Components:
-
Cell Lines and Animal Models: Human tumor cell lines (e.g., COLO 205) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Treatment Groups: Animals are randomized into typically four groups: vehicle control, this compound alone, the chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.
-
Dosing and Schedule: The doses and administration schedule, including the sequence of drug delivery, are critical variables. As noted, the sequence of cisplatin followed by this compound showed the greatest efficacy.[1]
-
Tumor Growth Inhibition (TGI): Tumor volumes are measured regularly, and TGI is calculated as the percentage of tumor growth inhibition in the treated groups compared to the vehicle control group.
-
Combination Index (CI): To quantify the nature of the interaction, the Combination Index (CI) is often calculated using methods such as the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion
The available evidence strongly supports the synergistic potential of this compound with platinum-based chemotherapies, particularly cisplatin and oxaliplatin. This synergy is likely driven by the dual assault on DNA integrity, with platinum agents causing damage and this compound hindering its repair. While clinical investigation has commenced for the cisplatin combination, the lack of detailed quantitative preclinical data highlights an area for further research to fully characterize the extent and mechanisms of this synergy. Furthermore, the exploration of this compound in combination with other classes of chemotherapeutic agents, such as gemcitabine and carboplatin, warrants investigation based on its fundamental mechanism of action. Future preclinical studies should focus on providing robust quantitative data and detailed mechanistic insights to guide the rational design of novel and more effective combination cancer therapies.
References
Unraveling Antifolate Cross-Resistance: A Comparative Guide to OSI-7904L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OSI-7904L with other established antifolates, focusing on the critical aspect of cross-resistance in cancer therapy. By examining their distinct mechanisms of action and the cellular adaptations that lead to drug resistance, this document aims to equip researchers with the knowledge to strategically design preclinical studies and anticipate clinical outcomes.
Introduction to Antifolates and the Challenge of Resistance
Antifolates are a cornerstone of chemotherapy, disrupting the proliferation of cancer cells by inhibiting key enzymes in the folic acid metabolic pathway. This pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. However, the efficacy of antifolates is often limited by the development of drug resistance, a multifactorial process that can lead to cross-resistance, where cancer cells resistant to one antifolate exhibit diminished sensitivity to others. Understanding the patterns of cross-resistance is paramount for the development of novel therapeutic strategies and for optimizing the sequential or combination use of these agents.
Mechanisms of Action: A Tale of Two Targets
The cross-resistance profiles of antifolates are intrinsically linked to their molecular targets and cellular processing.
This compound: This novel agent is a liposomal formulation of a potent and specific thymidylate synthase (TS) inhibitor.[1][2] A key characteristic of this compound is that its activity is independent of polyglutamylation, a cellular process that adds glutamate (B1630785) residues to many antifolates to enhance their intracellular retention and activity.[1]
Methotrexate (B535133) (MTX): The archetypal antifolate, methotrexate, primarily targets dihydrofolate reductase (DHFR).[3] Inhibition of DHFR leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for both purine (B94841) and thymidylate synthesis. Methotrexate's efficacy is heavily reliant on its transport into the cell via the reduced folate carrier (RFC) and its subsequent polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[3]
Pemetrexed (B1662193): This multi-targeted antifolate inhibits not only TS but also DHFR and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an enzyme involved in purine synthesis.[4] Like methotrexate, pemetrexed requires transport by the RFC and intracellular polyglutamylation for optimal activity.[4]
Mechanisms of Antifolate Resistance
Cancer cells can develop resistance to antifolates through several key mechanisms:
-
Target Enzyme Alterations: Increased expression of the target enzyme (DHFR or TS) can titrate out the drug, rendering it less effective.[5][6] Mutations in the enzyme that reduce drug binding affinity can also confer resistance.
-
Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC) can limit the intracellular accumulation of antifolates like methotrexate and pemetrexed.[7]
-
Defective Polyglutamylation: Decreased activity of folylpolyglutamate synthetase (FPGS) prevents the intracellular retention of polyglutamatable antifolates, leading to their rapid efflux from the cell.[5]
Predicted Cross-Resistance Profiles
Based on their distinct mechanisms of action and the known mechanisms of resistance, we can predict the cross-resistance patterns between this compound and other antifolates. While direct comparative experimental data for this compound in various resistant cell lines is limited in the public domain, the following table summarizes the expected outcomes based on mechanistic understanding.
| Resistance Mechanism | Methotrexate Resistance | Pemetrexed Resistance | Predicted this compound Sensitivity | Rationale |
| DHFR Overexpression | High | Partial | Sensitive | This compound directly inhibits TS and its activity is independent of DHFR levels. |
| TS Overexpression | Sensitive | High | Resistant | As a direct TS inhibitor, this compound's efficacy would be compromised by increased TS levels. |
| Impaired RFC Transport | High | High | Sensitive | The liposomal formulation of this compound is designed for cellular uptake independent of the RFC transporter. |
| Defective FPGS | High | High | Sensitive | This compound does not require polyglutamylation for its activity and retention. |
Experimental Protocols for Assessing Cross-Resistance
To experimentally validate the predicted cross-resistance profiles, a series of in vitro assays are required. The following provides an overview of key experimental methodologies.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration of a drug that inhibits 50% of cell growth (IC50), a key metric of drug potency.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[8]
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the antifolate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[8]
-
b) SRB (Sulforhodamine B) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.[5]
-
Protocol Outline:
-
Seed and treat cells as in the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye with acetic acid.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at 510-570 nm.
-
Calculate cell viability and IC50 values.[5]
-
Clonogenic Assay
-
Principle: This "gold standard" assay assesses the ability of a single cell to undergo unlimited division and form a colony. It measures the long-term reproductive viability of cells after drug treatment.[9]
-
Protocol Outline:
-
Treat a known number of cells with the antifolate for a defined period.
-
Plate the treated cells at a low density in fresh medium.
-
Incubate for 1-3 weeks to allow colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition.[9]
-
Experimental Workflow for Cross-Resistance Determination
Conclusion and Future Directions
This compound, with its distinct mechanism of action as a TS inhibitor that does not require polyglutamylation or RFC-mediated transport, is rationally predicted to overcome common mechanisms of resistance to classical antifolates like methotrexate and pemetrexed. Specifically, this compound is expected to retain activity in cancer cells with DHFR overexpression, impaired drug transport, or defective polyglutamylation. Conversely, cross-resistance to this compound is anticipated in cells that have developed resistance through the upregulation of its target, thymidylate synthase.
The experimental protocols outlined in this guide provide a robust framework for validating these predictions and for conducting comprehensive preclinical evaluations of novel antifolates. Further research, including head-to-head in vitro and in vivo studies, is crucial to definitively establish the cross-resistance profile of this compound and to guide its optimal clinical development and application. Such studies will be instrumental in personalizing cancer therapy and in devising effective strategies to combat antifolate resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. abcam.com [abcam.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]
Validating OSI-7904L Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of OSI-7904L, a liposomal thymidylate synthase (TS) inhibitor. It also compares this compound with other notable TS inhibitors, presenting available experimental data and detailed protocols to aid in the design and interpretation of preclinical and clinical studies.
Executive Summary
This compound is a potent, liposome-encapsulated inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] Validating that this compound effectively engages and inhibits TS in a living system is paramount for its clinical development and for understanding its therapeutic potential. This guide explores direct and indirect methods for assessing in vivo target engagement, compares this compound to other TS inhibitors such as 5-Fluorouracil (5-FU), Pemetrexed (B1662193), Raltitrexed (B1684501), and Nolatrexed (B128640), and provides detailed experimental protocols for key assays.
Comparison of In Vivo Target Engagement Validation Methods
Several methods can be employed to confirm that a drug is interacting with its intended target in a living organism. These can be broadly categorized as direct and indirect methods.
| Method | Description | Advantages | Disadvantages |
| Direct Target Engagement Assays | |||
| [³H]FdUMP Binding Assay | Measures the amount of free TS enzyme in tissue homogenates by quantifying the binding of a radiolabeled analog of the 5-FU active metabolite ([³H]FdUMP). A decrease in binding sites after treatment indicates target engagement. | Direct quantification of unbound target enzyme. Well-established method. | Requires tissue biopsies. Use of radioactivity. |
| LC-MS/MS Quantification of dUMP/dTMP | Directly measures the substrate (dUMP) and product (dTMP) of the TS reaction in tissue samples. An increase in the dUMP/dTMP ratio indicates TS inhibition. | Highly specific and quantitative. Does not require radiolabeling. Can measure multiple metabolites simultaneously. | Requires tissue biopsies. Technically demanding instrumentation. |
| Indirect Target Engagement Assays | |||
| [¹⁸F]FLT-PET Imaging | A non-invasive imaging technique that measures the uptake of the radiotracer 3'-deoxy-3'-[¹⁸F]fluorothymidine (FLT). Inhibition of TS leads to a compensatory increase in thymidine (B127349) salvage pathway activity, resulting in a transient increase ("flare") in FLT uptake. | Non-invasive, allowing for longitudinal studies in the same subject. Provides spatial information on target engagement within the tumor. | Indirect measure of TS inhibition. The "flare" can be transient. Requires specialized imaging facilities. |
| Pharmacodynamic (PD) Biomarkers | Measurement of downstream markers affected by TS inhibition, such as plasma levels of deoxyuridine and homocysteine.[2] | Minimally invasive (blood draw). Can provide a systemic measure of drug effect. | Indirect and can be influenced by other metabolic pathways. May not directly reflect target engagement in the tumor. |
| Antitumor Efficacy in Xenograft Models | Evaluation of tumor growth inhibition in animal models. Reversal of antitumor effect by co-administration of thymidine provides evidence of on-target activity.[3] | Provides a functional readout of drug activity. Can be used to assess dose-response relationships. | Indirect measure of target engagement. Does not quantify the extent of target inhibition. |
Comparative Analysis of this compound and Other Thymidylate Synthase Inhibitors
This section compares this compound with other well-established TS inhibitors based on their mechanism of action and available in vivo target engagement data.
| Drug | Class | Mechanism of Action | In Vivo Target Engagement Data |
| This compound | Non-classical antifolate | Potent, non-competitive inhibitor of TS. Does not require polyglutamation for activity.[2] | Preclinical xenograft studies show dose-dependent antitumor activity that is reversible by thymidine, confirming on-target effect.[3] Clinical trials have used plasma deoxyuridine and homocysteine as potential PD biomarkers.[2] |
| 5-Fluorouracil (5-FU) | Fluoropyrimidine | Metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with TS and the reduced folate cofactor. | In murine colon adenocarcinoma xenografts, treatment with 5-FU led to a rapid decrease in free TS levels as measured by a [³H]FdUMP-binding assay.[4] |
| Pemetrexed | Classical antifolate | Multi-targeted antifolate that primarily inhibits TS, but also dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). Requires polyglutamation for intracellular retention and full activity.[5] | In non-small cell lung cancer xenografts, pemetrexed's antitumor effect was abolished by TS overexpression.[6] FLT-PET imaging in patients has shown increased tumor uptake after pemetrexed administration, indicating TS inhibition. |
| Raltitrexed | Classical antifolate | A specific inhibitor of TS that requires polyglutamation for optimal activity.[7] | In vivo studies in mice demonstrated that leucovorin, which competes for transport and polyglutamation, can rescue raltitrexed-induced toxicity, indirectly supporting its mechanism.[2] |
| Nolatrexed | Non-classical antifolate | A lipophilic TS inhibitor that does not require active transport or polyglutamation for its activity.[5] | Phase I clinical studies have been conducted, but specific preclinical in vivo target engagement data is limited in the public domain.[8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the Thymidylate Synthase (TS) catalytic cycle by this compound and other TS inhibitors.
Caption: A generalized workflow for validating in vivo target engagement of a TS inhibitor.
Experimental Protocols
In Vivo [³H]FdUMP Binding Assay for Thymidylate Synthase Activity
This protocol is adapted from studies evaluating TS inhibition by 5-FU in murine xenografts.[4]
Objective: To quantify the amount of free (uninhibited) thymidylate synthase in tumor tissue following treatment with a TS inhibitor.
Materials:
-
Tumor-bearing mice (e.g., nude mice with colon adenocarcinoma xenografts)
-
TS inhibitor (e.g., this compound, 5-FU)
-
[³H]5-fluoro-2'-deoxyuridylate ([³H]FdUMP)
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Administer the TS inhibitor to tumor-bearing mice at the desired dose and schedule.
-
At specified time points post-treatment, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to obtain a cytosolic supernatant.
-
Incubate a known amount of the cytosolic protein with a saturating concentration of [³H]FdUMP to allow binding to free TS.
-
Separate the protein-bound [³H]FdUMP from the unbound radioligand (e.g., by charcoal adsorption or gel filtration).
-
Quantify the amount of protein-bound radioactivity using a liquid scintillation counter.
-
The amount of bound [³H]FdUMP is proportional to the amount of free TS in the tissue. Compare the levels of free TS in treated versus untreated control animals to determine the percentage of TS inhibition.
In Vivo [¹⁸F]FLT-PET Imaging for Thymidylate Synthase Inhibition
This protocol is a generalized procedure based on clinical and preclinical studies using [¹⁸F]FLT-PET to assess TS inhibition.
Objective: To non-invasively visualize and quantify the pharmacodynamic effects of TS inhibition in vivo.
Materials:
-
Tumor-bearing subject (animal model or human patient)
-
TS inhibitor (e.g., this compound, Pemetrexed)
-
[¹⁸F]FLT radiotracer
-
PET/CT scanner
Procedure:
-
Perform a baseline [¹⁸F]FLT-PET/CT scan before administering the TS inhibitor.
-
Administer the TS inhibitor at the therapeutic dose.
-
At a predetermined time point post-treatment (e.g., 2-4 hours, when the "flare" is expected), administer a bolus injection of [¹⁸F]FLT.
-
Acquire dynamic or static PET images over a specified duration (e.g., 60 minutes).
-
Reconstruct the PET images and co-register them with the CT scan for anatomical localization.
-
Draw regions of interest (ROIs) around the tumor and normal tissues to calculate the standardized uptake value (SUV) of [¹⁸F]FLT.
-
An increase in tumor [¹⁸F]FLT uptake from baseline after drug administration indicates a compensatory flare in the thymidine salvage pathway due to TS inhibition.
LC-MS/MS Method for dUMP and dTMP Quantification in Tumor Tissue
This protocol provides a general framework for the analysis of TS substrate and product levels in tissue.
Objective: To directly measure the impact of a TS inhibitor on the intracellular concentrations of dUMP and dTMP.
Materials:
-
Tumor tissue samples
-
Internal standards (e.g., stable isotope-labeled dUMP and dTMP)
-
Extraction solvent (e.g., methanol/acetonitrile/water mixture)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Excise and snap-freeze tumor tissue at specified time points after drug administration.
-
Homogenize the frozen tissue in the presence of internal standards.
-
Extract the metabolites using a cold extraction solvent.
-
Centrifuge the extract to remove proteins and cellular debris.
-
Analyze the supernatant by LC-MS/MS.
-
Separate dUMP and dTMP chromatographically.
-
Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the concentrations of dUMP and dTMP in the tissue and determine the dUMP/dTMP ratio. An increased ratio in treated samples compared to controls signifies TS inhibition.
Conclusion
Validating the in vivo target engagement of this compound is crucial for its successful clinical translation. This guide has outlined and compared several direct and indirect methods for this purpose. The [³H]FdUMP binding assay provides a direct measure of unbound TS, while LC-MS/MS offers a highly specific quantification of the enzymatic reaction's substrate and product. Non-invasive [¹⁸F]FLT-PET imaging allows for longitudinal assessment of the pharmacodynamic effects of TS inhibition. Preclinical data for this compound demonstrates on-target activity through thymidine rescue experiments. For a comprehensive understanding, future studies should aim to directly compare this compound with other TS inhibitors using standardized in vivo target engagement assays. The provided experimental protocols serve as a foundation for researchers to design and execute such pivotal studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redirecting raltitrexed from cancer cell thymidylate synthase to Mycobacterium tuberculosis phosphopantetheinyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate Synthase Inhibitors [ebrary.net]
- 6. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetic and in vitro combination studies of nolatrexed dihydrochloride (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of OSI-7904L: A Guide for Researchers
This guide provides a comparative analysis of the toxicity profile of OSI-7904L, a novel liposomal thymidylate synthase inhibitor, against other established topoisomerase inhibitors, irinotecan (B1672180) and topotecan (B1662842). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's safety profile. Data is presented through structured tables, detailed experimental methodologies, and visual diagrams to aid in comprehension.
Overview of this compound
This compound is a liposomal formulation of a potent, non-competitive thymidylate synthase (TS) inhibitor.[1][2] This formulation is designed to prolong the plasma residence time of the parent drug.[1][2][3] Its mechanism of action, the inhibition of thymidylate synthase, disrupts the synthesis of thymidine, a crucial nucleotide for DNA replication, thereby impeding the proliferation of cancer cells. This compound has been investigated in clinical trials for the treatment of advanced solid tumors.[1][2][3]
Comparative Toxicity Data
The following tables summarize the key hematological and non-hematological toxicities observed with this compound in a Phase I clinical trial and compares them with the reported toxicities of irinotecan and topotecan from their respective studies. It is important to note that these data are not from a head-to-head comparative trial and are presented for informational purposes. The incidence of adverse events is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Grade 3/4 Hematological Toxicities
| Adverse Event | This compound (12 mg/m²)¹ | Irinotecan² | Topotecan³ |
| Neutropenia | Not specified | 23-87% | 78% |
| Thrombocytopenia | Not specified | <10% | 27% |
| Anemia | Not specified | ~10% | 37% |
¹Data from a Phase I study of this compound administered every 21 days. The recommended Phase II dose was 12 mg/m². Specific percentages for Grade 3/4 hematological toxicities at this dose were not detailed in the provided search results, but myelosuppression was noted as a main toxicity.[1][2][3] ²Incidence of Grade 3/4 neutropenia with irinotecan can be high and varies depending on the regimen and patient population.[4] ³Data for topotecan reflects single-agent use.[1]
Table 2: Common Grade 3/4 Non-Hematological Toxicities
| Adverse Event | This compound (15 mg/m²)¹ | Irinotecan² | Topotecan³ |
| Stomatitis | Dose-limiting | Not a primary DLT | Not a primary DLT |
| Fatigue | Dose-limiting | Common | Common |
| Rash | Dose-limiting | Infrequent | Infrequent |
| Diarrhea | Dose-limiting | Up to 40% (late-onset) | Common |
| Nausea & Vomiting | Mild to moderate | Common | Common |
¹Dose-limiting toxicities for this compound were observed at the 15 mg/m² dose level and included stomatitis, fatigue, tachyarrhythmia, rash, hand-foot syndrome, and diarrhea.[1][2][3] ²Late-onset diarrhea is a well-documented and significant toxicity of irinotecan.[4][5] ³Non-hematological toxicities for topotecan are generally mild to moderate.
Experimental Protocols
Toxicity Assessment in Clinical Trials
The toxicity data presented in this guide were collected during Phase I clinical trials. The general methodology for assessing and grading adverse events in such trials is as follows:
-
Patient Monitoring: Patients undergo regular clinical assessments, including physical examinations, vital sign measurements, and performance status evaluations.
-
Laboratory Tests: Blood samples are collected at baseline and at regular intervals throughout the treatment cycles to monitor hematological parameters (complete blood count with differential), liver function tests, and renal function tests.
-
Adverse Event Reporting: All adverse events (AEs) observed by the clinical staff or reported by the patient are recorded.
-
Grading of Adverse Events: The severity of each AE is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[6] The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).[7][8]
-
Dose-Limiting Toxicity (DLT) Definition: In Phase I trials, a DLT is a predefined drug-related toxicity that is considered unacceptable and triggers a decision to halt dose escalation. DLTs are typically Grade 3 or 4 non-hematological toxicities or specific hematological toxicities occurring within the first cycle of treatment.
In Vitro Topoisomerase Inhibition Assay
The activity of topoisomerase inhibitors like irinotecan and topotecan is often confirmed using in vitro assays. A common method is the DNA relaxation assay:
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with purified topoisomerase I enzyme in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., irinotecan, topotecan) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a protein denaturant and a DNA loading dye.
-
Gel Electrophoresis: The DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium (B1194527) bromide. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA compared to the control.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Experimental Workflow Diagram
Caption: Toxicity assessment workflow in a Phase I trial.
References
- 1. drugs.com [drugs.com]
- 2. Toxicity of weekly oral topotecan in relation to dosage for gynecologic malignancies: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topotecan in the treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety evaluation of irinotecan: a real-world disproportionality analysis using FAERS and JADER databases during the time period 2004-2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 7. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 8. CTCAE and AE Reporting - NCI [dctd.cancer.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for OSI-7904L
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of OSI-7904L, an investigational noncompetitive liposomal thymidylate synthase inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. As this compound is an antineoplastic agent, it should be handled with the utmost care, assuming it possesses mutagenic, carcinogenic, or teratogenic properties.[1]
Waste Categorization and Handling
Proper segregation of waste contaminated with this compound is the foundation of safe disposal. All waste materials must be categorized at the point of generation and placed in designated, clearly labeled containers.
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Contaminated Waste | Unused or expired this compound, concentrated stock solutions, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills. | Black, RCRA-regulated hazardous waste container.[2] | Hazardous waste incineration.[2] |
| Trace Contaminated Sharps | Needles, syringes, scalpels, and other sharp instruments with minimal residual contamination of this compound. | Yellow, puncture-resistant "Chemo Sharps" container.[2] | Medical waste incineration. |
| Trace Contaminated Solids | Empty vials, flasks, plasticware, and disposable PPE with minimal residual contamination (containing less than 3% of the original volume).[2] | Yellow chemotherapy waste bags or containers.[2] | Medical waste incineration. |
| Liquid Waste | Aqueous solutions containing low concentrations of this compound. | Leak-proof, tightly sealed container labeled "Hazardous Waste" with the chemical name.[3] | Collection by Environmental Health and Safety (EH&S) for hazardous waste disposal.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of waste generated from the experimental use of this compound.
I. Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, personnel must be equipped with the following:
-
Two pairs of chemotherapy-tested gloves.[2]
-
A solid-front, disposable gown with tight-fitting cuffs.[2]
-
Safety goggles or a face shield.[2]
II. Waste Segregation at the Point of Generation: Immediately following any experimental procedure involving this compound, segregate all waste into the appropriate containers as detailed in the table above.
-
Bulk Waste: Carefully place any unused this compound and grossly contaminated items into the designated black hazardous waste container.
-
Trace Waste (Sharps): Do not recap, bend, or break needles. Immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container.[2]
-
Trace Waste (Solids): Dispose of all contaminated plasticware, empty vials, and disposable PPE into the designated yellow chemotherapy waste container.
-
Contaminated PPE: Carefully doff PPE to avoid self-contamination. The outer pair of gloves should be removed first and disposed of in the yellow chemotherapy waste bag. The remaining PPE should be disposed of in the same container upon exiting the work area.
III. Container Management and Labeling:
-
Do not overfill waste containers.
-
Ensure all containers are securely sealed when not in immediate use and before transport.[2]
-
Label all waste containers clearly with "Hazardous Waste," "Chemotherapy Waste," or "Chemo Sharps," and include the name of the agent (this compound) and the date.[2]
IV. Decontamination of Work Surfaces:
-
Following the completion of waste disposal procedures, thoroughly decontaminate all work surfaces.
-
Use a detergent solution to clean the area, followed by a thorough rinse with water.[2]
V. Final Disposal:
-
Transport all sealed and properly labeled waste containers to the facility's designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EH&S) department for waste pickup and final disposal.[3]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
It is imperative that all personnel handling this compound are trained on these procedures and are familiar with the location and use of all necessary safety equipment and disposal containers. Always consult your institution's specific guidelines and your local EH&S department for any additional requirements.
References
Safeguarding Researchers: Essential Protocols for Handling OSI-7904L
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides critical safety and logistical guidance for the handling of OSI-7904L, an investigational liposomal thymidylate synthase inhibitor with antineoplastic properties. Given its cytotoxic potential and investigational status, all personnel must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established guidelines for handling hazardous and cytotoxic drugs and should be implemented immediately.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double Nitrile Gloves- Lab Coat (disposable, back-closing)- Safety Glasses with Side Shields |
| Preparation and Handling (in a Biological Safety Cabinet) | - Double Nitrile Gloves (change inner glove every 30 minutes)- Disposable Gown (solid-front, back-closing, long-sleeved with tight-fitting cuffs)- Safety Goggles- N95 or higher-level respirator (if procedures may generate aerosols outside of a BSC) |
| Administration (in vitro/in vivo) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles or Face Shield |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- Safety Goggles and Face Shield- N95 or higher-level respirator |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the recommended process.
Step-by-Step Handling Procedures:
-
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table) and unpack the shipment in a designated area, preferably within a chemical fume hood or a designated receiving area with controlled ventilation.
-
Verify the contents against the shipping documents.
-
Store this compound in a secure, clearly labeled, and restricted-access location according to the manufacturer's instructions.
-
-
Preparation:
-
All preparation of this compound solutions must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) to protect both the product and the personnel.
-
Assemble all necessary supplies before starting work in the BSC to minimize movement in and out of the cabinet.
-
Use disposable, plastic-backed absorbent pads to cover the work surface within the BSC.
-
Utilize closed-system transfer devices (CSTDs) whenever possible to reduce the risk of aerosol generation.
-
When handling vials, use a venting needle or a specialized vial access device to equalize pressure and prevent spraying.
-
Carefully label all prepared solutions with the compound name, concentration, date of preparation, and a hazard warning.
-
-
Administration:
-
When administering this compound to cell cultures or animals, wear appropriate PPE.
-
Perform all procedures over a disposable, absorbent pad to contain any potential drips or spills.
-
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic/hazardous waste in accordance with institutional and local regulations.
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed immediately into a designated, puncture-resistant, and clearly labeled sharps container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled container. Do not mix with other chemical waste streams unless specifically approved by your institution's environmental health and safety department.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench pads, and vials, must be placed in double, thick, plastic biohazard bags labeled as "Cytotoxic Waste."
-
Decontamination:
-
At the end of each work session, thoroughly decontaminate the BSC and any equipment used with a suitable deactivating agent (e.g., a high-pH solution or a commercially available cytotoxic drug decontamination agent), followed by a cleaning agent and then water.
-
Wipe down all exterior surfaces of waste containers before removing them from the work area.
-
Emergency Procedures: Spill and Exposure
In case of a spill:
-
Alert others in the area and restrict access.
-
Wear appropriate PPE for spill cleanup (see table).
-
Contain the spill using a cytotoxic spill kit.
-
Absorb the spill with absorbent pads.
-
Clean the area with a deactivating agent, followed by a cleaning agent and water.
-
Dispose of all cleanup materials as cytotoxic waste.
In case of personal exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and report the incident to your supervisor and environmental health and safety department.
By adhering to these protocols, researchers can significantly minimize the risks associated with handling the investigational cytotoxic agent this compound, ensuring a safer environment for both personnel and the integrity of the research. Always consult your institution's specific safety guidelines and conduct a thorough risk assessment before beginning any new procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
